2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid
Descripción
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLWTUJHNVQTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646963 | |
| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494210-73-0 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494210-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Piperidinyl-Acetic Acid Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Boc-Piperidinyl-Acetic Acid Derivatives in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to the design of drugs targeting a wide range of conditions.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group to piperidinyl-acetic acid scaffolds offers a versatile and stable intermediate, crucial for the synthesis of complex molecular architectures.[3][4][5] This guide provides a comprehensive exploration of the essential physical and chemical properties of Boc-piperidinyl-acetic acid derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety.
The Gatekeepers of Bioavailability: Key Physicochemical Properties
The journey of a drug from administration to its target is governed by a delicate interplay of its physicochemical properties. For Boc-piperidinyl-acetic acid derivatives, a thorough characterization of these parameters is the first step towards rational drug design.
Acidity (pKa): The pH-Dependent Chameleon
The pKa value dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets. Boc-piperidinyl-acetic acid derivatives possess a carboxylic acid group, making them weak acids. The predicted pKa for the carboxylic acid group in derivatives such as N-Boc-piperidine-4-carboxylic acid is approximately 4.56.[2] This indicates that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. The Boc-protected nitrogen is part of a carbamate and does not have a pKa in the typical physiological range.
Table 1: Predicted pKa Values for Representative Boc-Piperidinyl-Carboxylic Acid Derivatives
| Compound | Predicted pKa | Reference |
| N-Boc-piperidine-4-carboxylic acid | 4.56 ± 0.20 | [2] |
| (S)-1-Boc-Nipecotic acid | 4.49 ± 0.20 | [6] |
Note: These are computationally predicted values and experimental determination is recommended for definitive characterization.
Lipophilicity (LogP/LogD): The Passport to Cellular Entry
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms.
The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent piperidinyl-acetic acid. However, the presence of the carboxylic acid group, which is ionized at physiological pH, will decrease the overall lipophilicity (LogD < LogP).
Table 2: Computed Lipophilicity Values for Representative Boc-Piperidinyl-Acetic Acid Derivatives
| Compound | XLogP3 | Reference |
| [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | 1.4 | [7] |
| (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | 1.4 | [7] |
| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | 1.1 | [8] |
Note: XLogP3 is a computationally predicted value.[8]
Solubility: The Sine Qua Non of Drug Action
A drug must be in solution to be absorbed and to interact with its target. The aqueous solubility of Boc-piperidinyl-acetic acid derivatives is influenced by a balance between the polar carboxylic acid group and the lipophilic Boc-protected piperidine ring. Generally, these compounds are soluble in organic solvents like ethanol and dimethylformamide (DMF) but have limited solubility in water, particularly at lower pH where the carboxylic acid is protonated.[9]
Table 3: General Solubility Profile of Boc-Piperidinyl-Acetic Acid Derivatives
| Solvent | Solubility | Reference |
| Water | Low to sparingly soluble | [2][9] |
| Ethanol | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
| Methanol | Soluble | [10] |
Chemical Stability: A Balancing Act of Protection and Reactivity
The stability of the Boc protecting group is a key feature of these derivatives. It is generally stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule.[11] However, it is labile under acidic conditions, a property that is exploited for its removal during synthetic sequences.[11]
Key Stability Considerations:
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in an anhydrous organic solvent like dichloromethane (DCM) or dioxane.[11] The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation.
-
Base Stability: The Boc group is resistant to hydrolysis under basic conditions.[11]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of certain solvents, can lead to the degradation of the Boc group.
-
Oxidative and Photolytic Stability: The piperidine ring itself can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.[10] Exposure to light, particularly UV, can also initiate degradation.[10]
Experimental Protocols: A Practical Guide to Characterization
Rigorous experimental determination of physicochemical properties is a self-validating system that ensures the reliability of your data. The following protocols are designed to be robust and reproducible.
Protocol 1: Potentiometric Determination of pKa
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the Boc-piperidinyl-acetic acid derivative in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and stir continuously.
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Causality Behind Experimental Choices:
-
The co-solvent is necessary to overcome the low aqueous solubility of some derivatives.
-
A calibrated pH meter and standardized titrant are crucial for accuracy.
-
Thermostatic control ensures that the measured pKa is at a defined temperature.
Protocol 2: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the Boc-piperidinyl-acetic acid derivative in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete phase separation.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Causality Behind Experimental Choices:
-
Pre-saturation of the solvents is essential to prevent volume changes during the experiment.
-
Vigorous and prolonged shaking is necessary to reach true partition equilibrium.
-
Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.
-
A validated analytical method is critical for accurate concentration determination.
Protocol 3: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early-stage drug discovery.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to create a range of concentrations.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Removal: Filter the solutions to remove any precipitate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV or LC-MS/MS.
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.
Causality Behind Experimental Choices:
-
DMSO is used as a co-solvent to initially dissolve the compound.
-
A 96-well plate format allows for high-throughput screening.
-
A defined incubation time is used, but it's important to note that this is not an equilibrium measurement.
-
Filtration is a critical step to separate the solid and dissolved compound.
Protocol 4: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Methodology:
-
Stress Conditions: Subject solutions of the Boc-piperidinyl-acetic acid derivative to a range of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.
Causality Behind Experimental Choices:
-
The range of stress conditions simulates potential environmental exposures and chemical incompatibilities.[6]
-
Elevated temperatures are used to accelerate degradation.[6]
-
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
-
A PDA detector helps in identifying new peaks and assessing peak purity.
Analytical Characterization: The Fingerprint of a Molecule
A combination of analytical techniques is employed to confirm the identity, purity, and structure of Boc-piperidinyl-acetic acid derivatives.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification, and as the primary tool in stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is commonly employed.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the piperidine and acetic acid moieties provide a unique fingerprint for the molecule.
-
Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to identify degradation products and impurities.
Conclusion: From Properties to Performance
A comprehensive understanding of the physical and chemical properties of Boc-piperidinyl-acetic acid derivatives is not just a matter of due diligence; it is a strategic imperative in drug discovery and development. The interplay of pKa, lipophilicity, solubility, and stability governs a molecule's journey through the body and its ultimate therapeutic effect. The detailed protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to thoroughly characterize these important synthetic intermediates, enabling more informed decision-making and accelerating the path to novel therapeutics. By embracing a rigorous, data-driven approach to physicochemical profiling, the scientific community can continue to unlock the full potential of this versatile class of compounds.
References
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Biosynce. 1-Boc-Piperidine-3-acetic Acid CAS 183483-09-2. [Link]
-
O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]
- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products.
- Nielsen, C. J., Herrmann, H., & Weller, C. (2012). Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS). Chemical Society Reviews, 41(19), 6684-6704.
- Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing (pp. 1-52). Informa Healthcare.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubChem. (-)-Nipecotic acid. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
- Google Patents. Method for preparing 4-Boc-aminopiperidine.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
PubChem. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. [Link]
-
International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
Chemical Communications (RSC Publishing). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
PMC. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
Sources
- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-1-Boc-Nipecotic acid | 88495-54-9 [chemicalbook.com]
- 7. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | C12H21NO4 | CID 1502084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Strategic Synthesis of the Piperidine Scaffold: A Guide to Core Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Enduring Primacy of the Piperidine Ring in Medicinal Chemistry
The piperidine motif, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most vital structural units in modern pharmacology.[1][2][3] Its prevalence is not a matter of chance; the piperidine ring's sp³-hybridized framework provides a three-dimensional geometry that is ideal for establishing precise, high-affinity interactions with biological targets.[4] This scaffold is a cornerstone in pharmaceuticals ranging from potent analgesics like fentanyl and meperidine to antipsychotics and antihistamines.[5][6][7] Furthermore, many alkaloids owe their biological activity to a piperidine core.[8]
The development of fast, efficient, and cost-effective methods for synthesizing substituted piperidines is therefore a critical task in drug discovery.[1] The strategic selection of a synthetic pathway is paramount, and this choice is fundamentally dictated by the selection of a key chemical intermediate. This guide provides an in-depth analysis of the most pivotal intermediates in piperidine synthesis, moving beyond mere procedural lists to explore the causal logic behind their selection and application. We will examine the strengths, limitations, and practical execution of synthetic routes revolving around four principal classes of intermediates: Piperidones , Tetrahydropyridines/Dihydropyridones , Glutarimides , and the direct precursors, Pyridines .
Chapter 1: The Workhorse Intermediates: Piperidones
Piperidones are arguably the most versatile and widely employed intermediates for constructing the piperidine core.[9] Their inherent carbonyl functionality serves as a synthetic handle for a vast array of chemical transformations, including reduction to hydroxyl groups, reductive amination, and the introduction of carbon nucleophiles. The subsequent reduction of the ketone or lactam moiety provides direct access to the corresponding piperidine.[9]
4-Piperidones: The Gateway to Opioids and CNS Agents
4-Piperidones are central to the synthesis of numerous neurologically active agents, most notably the fentanyl class of analgesics.[6][9] Their symmetrical nature often simplifies synthesis and subsequent functionalization.
Causality in Synthesis Design: The classical and most robust method for 4-piperidone synthesis is a tandem Michael addition-Dieckmann condensation sequence.[9] This approach is favored for its convergency and use of readily available starting materials. A primary amine is reacted with two equivalents of an acrylate ester, leading to a diester intermediate. Intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, affords the target 4-piperidone. The choice of the primary amine (R-NH₂) directly installs the desired N-substituent, a key feature for modulating pharmacological activity.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
-
Step 1: Double Michael Addition. To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL) at 0 °C, slowly add ethyl acrylate (22.0 g, 0.22 mol). Allow the mixture to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield the crude diester.
-
Step 2: Dieckmann Condensation. Dissolve the crude diester in anhydrous toluene (200 mL). Add sodium ethoxide (8.2 g, 0.12 mol) in one portion. Heat the mixture to reflux for 4 hours. A thick precipitate will form.
-
Step 3: Hydrolysis and Decarboxylation. Cool the reaction mixture to room temperature and slowly add 6 M hydrochloric acid (100 mL). Heat the biphasic mixture to reflux for 8 hours to effect hydrolysis and decarboxylation.
-
Step 4: Work-up and Purification. Cool the mixture and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield 1-benzyl-4-piperidone.
2-Piperidones (δ-Valerolactams) and 3-Piperidones
2-Piperidones are cyclic amides (lactams) that serve as valuable precursors to 2-substituted piperidines. Their synthesis can be achieved through methods like the reductive cyclization of γ-carboalkoxynitriles or δ-aminoamides.[9] Once formed, the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperidine.[9]
3-Piperidones are less common but provide a strategic entry point for 3-substituted piperidines, particularly 3-hydroxypiperidines, upon reduction.[9] An effective route involves the alkylation of 3-hydroxypyridine, followed by sodium borohydride reduction and cleavage of the resulting enol ether.[9]
Diagram: General Piperidone Reduction Pathway
Caption: Reduction of piperidone intermediates to the final piperidine scaffold.
Chapter 2: Controlled Unsaturation: Tetrahydropyridines and Dihydropyridones
Intermediates with a defined level of unsaturation, such as tetrahydropyridines and dihydropyridones, offer a powerful platform for the stereocontrolled synthesis of complex piperidines. These intermediates allow for the installation of substituents and the setting of stereocenters on the ring prior to the final reduction to the saturated piperidine core.
Tetrahydropyridines via Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a variant of the classical Diels-Alder cycloaddition, is a premier method for constructing tetrahydropyridine rings.[10][11] It involves the [4+2] cycloaddition of an aza-diene with a dienophile (an alkene). This reaction is highly valued for its ability to rapidly build molecular complexity and control stereochemistry. The resulting tetrahydropyridine can then be readily hydrogenated to the corresponding piperidine.
Causality in Synthesis Design: The choice of catalyst (often a chiral Lewis acid) is critical for inducing enantioselectivity, making this a favored method for asymmetric synthesis.[11] The reaction's convergence, combining two fragments in a single step, is a significant advantage. Recently, methods for generating the reactive azoalkene diene in situ from stable ketohydrazone precursors using oxidants like TEMPO have further enhanced the utility and safety of this approach.[10][12]
Diagram: Aza-Diels-Alder Workflow
Caption: Two-stage synthesis of piperidines via Aza-Diels-Alder reaction.
Dihydropyridones as Chiral Building Blocks
Optically active dihydropyridones are exceptionally flexible intermediates for the enantioselective synthesis of piperidine alkaloids and iminosugars.[13] These compounds can be prepared from chiral pool starting materials, such as sugars, thereby embedding stereochemical information at the outset of the synthesis.
Causality in Synthesis Design: A notable strategy involves the transformation of D-glucal into a (2R)-hydroxymethyldihydropyridinone.[13] This intermediate serves as a versatile building block where the stereocenter at C-2 is pre-defined. Subsequent chemical manipulations, such as reduction of the enone system and modification of the hydroxyl group, allow for the synthesis of a wide range of natural products like (+)-desoxoprosophylline and deoxymannojirimycin.[13] The power of this approach lies in leveraging nature's chirality to avoid complex and often lower-yielding asymmetric reactions later in the sequence.
Chapter 3: The Dione Precursor: Glutarimides
Glutarimide (piperidine-2,6-dione) is a dicarboximide that serves as the core structure for several important therapeutic agents, including thalidomide and its immunomodulatory analogs (IMiDs).[14] As a synthetic intermediate, it provides a robust scaffold that can be functionalized and subsequently reduced to access the piperidine ring.
Synthesis and Functionalization
The glutarimide core is accessible through several classical methods, including the dehydration of the amide of glutaric acid or the oxidation of piperidine.[14][15] Once formed, the acidic N-H proton can be readily removed, allowing for N-alkylation. The methylene carbons adjacent to the carbonyls can also be functionalized. For instance, commercially available 3-aminopiperidine-2,6-dione is a key starting material for the industrial-scale synthesis of lenalidomide.[16]
Causality in Synthesis Design: The glutarimide structure is particularly stable, allowing for a wide range of chemical transformations on attached functionalities without disrupting the core ring. This stability is crucial in multi-step syntheses. In the context of modern drug discovery, particularly for Cereblon (CRBN) E3 ligase modulators (CELMoDs), the glutarimide acts as the "warhead" that binds to the target protein. Synthetic strategies often involve coupling a pre-formed, functionalized glutarimide intermediate with other molecular fragments.[16]
Diagram: Glutarimide as a Piperidine Precursor
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine - Oreate AI Blog [oreateai.com]
- 7. tandfonline.com [tandfonline.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutarimide - Wikipedia [en.wikipedia.org]
- 15. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 16. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Boc-Protected Amino Acids in Synthesis
An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1] Introduced in the 1950s, its utility stems from a crucial balance: it is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be readily and cleanly cleaved under mild acidic conditions.[1][][3] This orthogonality makes Boc-protected amino acids invaluable reagents in multi-step synthetic campaigns, especially in solid-phase peptide synthesis (SPPS).[4]
However, the successful application of these critical starting materials is contingent not only on their initial purity but also on their stability throughout their shelf life. Degradation of Boc-amino acids during storage can introduce impurities that complicate synthesis, reduce yields, and compromise the integrity of the final product. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the stability of these reagents is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and reliable results.
This guide provides a field-proven, in-depth technical overview of the stability and optimal storage conditions for Boc-protected amino acids. Moving beyond simplistic storage instructions, we will explore the chemical principles that dictate their stability, identify common degradation pathways, and provide actionable protocols for ensuring their long-term integrity.
Chapter 1: The Intrinsic Chemical Stability of the Boc Group
The effectiveness of the Boc group is rooted in its unique chemical structure. As a tert-butyl carbamate, it possesses a high degree of steric hindrance around the carbonyl carbon, which physically shields it from nucleophilic attack.[] This is the primary reason for its pronounced stability towards bases, amines, and other nucleophiles commonly employed in peptide coupling reactions.[][6]
Unlike the base-labile Fmoc group, the Boc group's stability profile allows for an orthogonal protection strategy, a key principle in complex synthesis.[6] Furthermore, the Boc group is stable to catalytic hydrogenolysis, a condition used to cleave other protecting groups like benzyl carbamates (Cbz).[1]
The deliberate removal, or degradation, of the Boc group is achieved by exploiting its one key lability: acidolysis.[6] Under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), the carbamate oxygen is protonated. This initiates the collapse of the carbamate via the formation of a highly stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection. A simple representation of the degradation pathway under acidic conditions.
This inherent acid sensitivity is the primary chemical vulnerability of Boc-protected amino acids. Consequently, exposure to even trace acidic contaminants in the storage environment can lead to premature deprotection and a decline in purity.
Chapter 2: Critical Factors Influencing Stability During Storage
While generally robust when handled correctly, the long-term stability of solid Boc-amino acids is influenced by several environmental factors. Degradation is not always a simple matter of deprotection but can involve subtle modifications to the amino acid side chain, which can be equally detrimental to synthesis.
Temperature
As with most chemical reagents, temperature is a critical factor. Elevated temperatures increase the rate of all potential degradation reactions. While many Boc-amino acids are stable for short periods at ambient temperature, long-term storage at elevated temperatures can accelerate the slow hydrolysis from atmospheric moisture and promote side-chain specific reactions. For optimal shelf life, storage in a controlled, cool environment is essential.
Moisture (Hydrolysis)
Boc-amino acids are crystalline solids that are generally not acutely hygroscopic. However, prolonged exposure to a humid environment can lead to the adsorption of water molecules. This moisture can facilitate slow, acid-catalyzed hydrolysis if any acidic impurities are present. More significantly, it can enable side-chain degradation pathways such as deamidation. Therefore, maintaining a dry storage environment is paramount.[7]
Oxygen (Oxidation)
For certain amino acids, the presence of atmospheric oxygen is a significant threat. The side chains of Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) are particularly susceptible to oxidation.[8]
-
Methionine: The thioether side chain can be readily oxidized to form methionine sulfoxide.[7][9] This modification alters the polarity and steric profile of the amino acid.
-
Tryptophan: The electron-rich indole ring is prone to oxidation, which can lead to a variety of byproducts, including N-formylkynurenine (NFK) and kynurenine (KYN).[10][11] This is a critical concern as Boc protection of the indole nitrogen is often employed to prevent this during synthesis, but long-term storage can still pose a risk.[12]
-
Cysteine: The free thiol group is highly susceptible to oxidation, leading to the formation of a disulfide-linked cystine dimer.
Light
Exposure to UV light can provide the energy to initiate photo-oxidative processes, particularly for sensitive residues like Tryptophan. To mitigate this risk, Boc-amino acids should always be stored in opaque or amber containers to protect them from light.
Intrinsic Side-Chain Instability
Beyond external factors, some amino acid side chains have inherent instabilities that can manifest during long-term storage.
-
Asparagine (Asn) and Glutamine (Gln): These amino acids can undergo a non-enzymatic deamidation reaction.[8] The side-chain amide is intramolecularly attacked by the peptide backbone nitrogen, forming a cyclic imide intermediate (succinimide for Asn, glutarimide for Gln).[13] This intermediate then hydrolyzes to form a mixture of aspartic/glutamic acid and the isomeric isoaspartic/isoglutamic acid.[14] This process is significantly faster for Asn than for Gln and is accelerated by moisture and basic pH, though it can still occur slowly in the solid state over time.[14][15]
Chapter 3: Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, a systematic approach to storage and handling is required to maximize the shelf life and preserve the purity of Boc-protected amino acids.
Best Practices for Handling:
-
Inert Atmosphere: When aliquoting or weighing, especially for oxidation-sensitive derivatives (Met, Trp, Cys), it is best practice to work under a blanket of dry, inert gas (e.g., argon or nitrogen).
-
Minimize Exposure: Only remove the amount of material needed from the main container. Avoid returning unused material to the stock bottle to prevent contamination.
-
Use Clean Equipment: Always use clean, dry spatulas and glassware to avoid introducing moisture or chemical contaminants.
-
Seal Tightly: After use, securely seal the container cap, potentially reinforcing with paraffin film for long-term storage, to create a robust barrier against moisture and air.[15]
Storage Conditions Summary:
The following table summarizes the recommended storage conditions. These represent general guidelines; for high-value or particularly sensitive materials, consulting the supplier-specific data sheet is always recommended.
| Category of Boc-Amino Acid | Recommended Temp. | Key Concerns | Storage Recommendations |
| General & Non-polar Side Chains (e.g., Boc-Gly, Boc-Ala, Boc-Val, Boc-Leu, Boc-Phe) | 2 to 8°C | Moisture | Store in a tightly sealed, opaque container in a refrigerator. Use of a desiccator is recommended. |
| Oxidation-Prone Side Chains (e.g., Boc-Met, Boc-Trp(Boc), Boc-Cys(Trt)) | -20°C | Oxygen, Light, Moisture | Store in a tightly sealed, opaque container in a freezer. Backfill container with inert gas (Ar/N₂) before sealing. |
| Deamidation-Prone Side Chains (e.g., Boc-Asn, Boc-Gln) | -20°C | Moisture, Temperature | Store in a tightly sealed, opaque container in a freezer within a desiccator to ensure an anhydrous environment. |
| Hydrophilic/Polar Side Chains (e.g., Boc-Ser(tBu), Boc-Thr(tBu), Boc-Tyr(tBu)) | 2 to 8°C | Moisture | Store in a tightly sealed, opaque container in a refrigerator. Use of a desiccator is highly recommended. |
Note: Some derivatives are supplied as dicyclohexylammonium (DCHA) salts to improve crystallinity and stability. These are generally more stable but should still be stored under the recommended conditions for the parent amino acid.[16]
Chapter 4: Common Degradation Pathways and Byproducts
Understanding the potential impurities that can arise during storage is crucial for troubleshooting synthetic protocols and interpreting analytical data.
| Degradation Pathway | Affected Amino Acids | Primary Byproduct(s) | Causal Factors |
| Acidolysis (Deprotection) | All | Free Amino Acid | Exposure to acidic contaminants |
| Oxidation | Met, Trp, Cys | Met(O), Kynurenine, Cystine | Oxygen, Light, Metal Ion Contaminants |
| Deamidation | Asn, Gln | Asp/isoAsp, Glu/isoGlu | Moisture, Temperature |
| Dimerization | Cys | Cystine (Disulfide) | Oxygen, Basic pH traces |
Chapter 5: Experimental Protocol for Quality Assessment
Trust in starting materials should be established through verification. A robust quality control (QC) system is self-validating. For Boc-amino acids, periodic re-testing of purity is a critical component of such a system. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment, capable of determining both chemical and chiral purity.[17][]
Figure 2: Quality Control Workflow. A self-validating protocol for assessing the purity of stored Boc-amino acids.
Step-by-Step Methodology: Purity Analysis by RP-HPLC
This protocol provides a general method for the analysis of both chemical and chiral purity. Method optimization may be required for specific amino acid derivatives.
1. Objective: To quantitatively determine the chemical and chiral purity of a stored Boc-amino acid sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials & Reagents:
-
Boc-amino acid sample
-
Reference standards (if available, including the D-enantiomer)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), sequencing grade
-
0.45 µm syringe filters (PTFE or other compatible material)
3. Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
For chiral analysis, a polysaccharide-based chiral stationary phase (CSP) column is required (e.g., Lux Cellulose-2 or similar).[17]
4. Chromatographic Conditions (General Starting Point):
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Gradient (for C18):
-
0-5 min: 5% B
-
5-25 min: Linear ramp to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Accurately weigh and dissolve the Boc-amino acid sample in Mobile Phase A (or an appropriate mixture of A and B) to a final concentration of approximately 0.5 mg/mL.[17]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
If performing chiral analysis, inject a sample of the corresponding D-isomer or a racemic mixture to confirm peak identification and resolution.
-
After the run, integrate all peaks detected in the chromatogram.
7. Data Analysis & System Validation:
-
Chemical Purity: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Chiral Purity: If using a chiral column, calculate the enantiomeric excess (e.e.) based on the relative peak areas of the L- and D-isomers.
-
Acceptance Criteria: The purity should meet the pre-defined specification for use (typically ≥98% or ≥99%). Any new impurity peak exceeding a certain threshold (e.g., 0.1%) should be investigated. This periodic re-testing validates the continued suitability of the stored material.
Conclusion
Boc-protected amino acids are robust and reliable reagents when their chemical nature is respected. Their stability is not an absolute state but is conditional upon a controlled storage environment that mitigates the risks of acidolysis, oxidation, and side-chain degradation. By understanding the underlying chemical principles and implementing rigorous, verifiable storage and handling protocols, researchers can ensure the integrity of these vital building blocks. This diligence safeguards against the introduction of unwanted variables into complex synthetic procedures, ultimately leading to more reliable, reproducible, and successful scientific outcomes.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press. (Conceptual link, specific URL not available)
- Davies, M. J. (2005). The oxidative modification of proteins and its relevance to protein degradation. IUBMB life, 57(8), 535-541.
-
Schöneich, C. (2005). Methionine oxidation in proteins. Antioxidants & redox signaling, 7(5-6), 723-731. [Link]
-
Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]
-
Wipf, P., & Venkatraman, S. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Hühner, N., et al. (2006). Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis. Journal of mass spectrometry, 41(9), 1141-1151. [Link]
-
Barja, G. (2007). Methionine restriction decreases mitochondrial oxygen radical generation and leak as well as oxidative damage to mitochondrial DNA and proteins. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 62(9), 921-929. [Link]
-
Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. [Link]
-
Wang, W., et al. (2019). Protein asparagine deamidation prediction based on structures with machine learning methods. PLOS One. [Link]
-
Levine, R. L., et al. (1999). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 96(11), 6033-6038. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481. [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
Martens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1847-1857. [Link]
-
LabMart. Sigma-Aldrich™ Fmoc-Trp(Boc)-OH. [Link]
-
Hensel, M., et al. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLOS One. [Link]
- Hamase, K., et al. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Journal of Chromatographic Science. (Conceptual link, specific URL not available)
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490-498. [Link]
-
Park, S., et al. (2020). Structural Analyses on the Deamidation of N-Terminal Asn in the Human N-Degron Pathway. International Journal of Molecular Sciences, 21(2), 585. [Link]
-
Wikipedia. Proteolysis. [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pangoo.biz [pangoo.biz]
- 8. bachem.com [bachem.com]
- 9. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of tryptophan oxidation products in bovine alpha-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Sigma-Aldrich™ Fmoc-Trp(Boc)-OH ≥97.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 13. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
Technical Deep Dive: Structural Elucidation and Synthesis of Ethyl (2S)-2,6-diacetamidohexanoate (C12H22N2O4)
Executive Summary
The molecular formula C12H22N2O4 represents a critical chemical space in amino acid derivatization. While theoretically corresponding to various isomers, in the context of drug development and peptidomimetics, it most significantly denotes Ethyl (2S)-2,6-diacetamidohexanoate (also known as Ethyl N,N'-diacetyl-L-lysinate).
This derivative serves as a foundational model for lysine acetylation , a post-translational modification (PTM) central to epigenetic regulation (histone code) and metabolic signaling. Furthermore, its structure—an esterified, fully protected amino acid—renders it an ideal substrate for validating esterase activity and designing prodrug linkers.
This guide provides a rigorous technical breakdown of the compound's nomenclature, a self-validating synthetic protocol, and the analytical logic required for its identification.
Part 1: Structural Identification & IUPAC Nomenclature
Precise nomenclature is the bedrock of reproducible science. For C12H22N2O4, the structure is derived from the basic amino acid L-Lysine .
IUPAC Name Breakdown
Official Name: Ethyl (2S)-2,6-diacetamidohexanoate
-
Ethyl ...[1] hexanoate: Indicates the parent chain is a 6-carbon carboxylic acid derivative (hexanoic acid) esterified with an ethyl group.
-
(2S): Specifies the stereochemistry at the alpha-carbon (chiral center). Natural L-lysine possesses the (S) configuration.[2]
-
2,6-diacetamido: Indicates that the amine groups at position 2 (alpha) and position 6 (epsilon) have been acetylated (converted to acetamides).
Structural Logic & Isomerism
Researchers must distinguish this compound from other potential isomers with the formula C12H22N2O4, such as specific dipeptides.
| Isomer Class | Example Structure | Relevance |
| Target Compound | Ethyl N,N'-diacetyl-L-lysinate | Histone mimic, Prodrug intermediate |
| Dipeptide Derivative | N-Acetyl-Valyl-Alanine ethyl ester | Peptide synthesis (Sequence dependent) |
| Cyclic Dipeptide | Cyclo(Leucyl-Leucine) + 2[O]? | Unlikely (Cyclic dipeptides are usually O2) |
| Hydrazine Derivative | Di-tert-butyl azodicarboxylate | Reagent (Mitsunobu), not amino acid core |
Key Structural Feature: The presence of two acetamido groups renders the molecule neutral at physiological pH, unlike the zwitterionic parent lysine. This dramatically alters its solubility profile (soluble in organic solvents like DCM/EtOAc) and membrane permeability.
Part 2: Synthetic Methodology (The "How-To")
The synthesis of Ethyl (2S)-2,6-diacetamidohexanoate is a two-step sequence designed to ensure regiochemical control and high yield.
Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, moving from the raw amino acid to the fully protected derivative.
Caption: Step-wise synthesis of Ethyl (2S)-2,6-diacetamidohexanoate from L-Lysine.
Detailed Protocol
Step 1: Fischer Esterification
Objective: Protect the carboxyl group to prevent oligomerization during acetylation and to increase lipophilicity.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Reagent Addition: Charge the flask with absolute ethanol (50 mL). Cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl2, 1.5 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl gas.
-
Substrate Addition: Add L-Lysine monohydrochloride (10 mmol).
-
Reflux: Heat to reflux (80°C) for 4 hours. The solution should become clear.
-
Workup: Concentrate in vacuo to remove excess EtOH and SOCl2. The resulting white solid is L-Lysine ethyl ester dihydrochloride .
-
Validation Point: The disappearance of the starting material solid indicates conversion.
-
Step 2: Global Acetylation
Objective: Convert both the
-
Solubilization: Suspend the Step 1 intermediate in dry Dichloromethane (DCM, 50 mL) and add Pyridine (4 eq) to neutralize the HCl salts and act as a base.
-
Acetylation: Add Acetic Anhydride (Ac2O, 3.0 eq) and a catalytic amount of DMAP (10 mol%) to accelerate the reaction.
-
Reaction: Stir at room temperature for 6 hours.
-
Quench: Add MeOH (5 mL) to quench excess anhydride.
-
Extraction: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove acetic acid), and Brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (EtOAc/Hexane).
Part 3: Analytical Validation (Self-Validating Systems)
To confirm the identity of C12H22N2O4, you must validate three structural domains: the ethyl ester, the lysine backbone, and the acetyl groups.
Nuclear Magnetic Resonance (NMR) Prediction
The 1H NMR spectrum provides a fingerprint for the molecule.
| Proton Environment | Approx. Shift (ppm) | Multiplicity | Integration | Interpretation |
| Amide NH | 6.0 - 8.0 | Broad Doublet/Triplet | 2H | One |
| 4.4 - 4.6 | Multiplet | 1H | Chiral center, deshielded by amide/ester | |
| Ester -OCH2- | 4.1 - 4.2 | Quartet | 2H | Characteristic ethyl ester signal |
| 3.1 - 3.3 | Quartet/Multiplet | 2H | Adjacent to acetamido group | |
| Acetyl -CH3 | 1.9 - 2.1 | Singlets (x2) | 6H | Two distinct or overlapping methyls |
| Backbone CH2 | 1.3 - 1.8 | Multiplets | 6H | |
| Ester -CH3 | 1.2 - 1.3 | Triplet | 3H | Terminal methyl of ethyl group |
Mass Spectrometry Logic
The fragmentation pattern in ESI-MS confirms the connectivity.
-
Parent Ion: [M+H]+ = 259.16 m/z.
-
Fragment 1: Loss of Ethoxy group (-OEt, -45)
Acylium ion. -
Fragment 2: Loss of Acetyl groups.
Caption: Predicted ESI-MS fragmentation logic for structural confirmation.
Part 4: Applications in Drug Development[3][4]
Epigenetic "Reader" Probes
Acetylated lysine residues are the primary binding sites for Bromodomains (BRD), a major target in cancer therapy.
-
Mechanism: This compound mimics the acetylated tails of Histone H3/H4.
-
Utility: It can be used as a competitive inhibitor in high-throughput screening (HTS) assays to displace BRD proteins from chromatin, or as a standard for quantifying cellular acetylation levels via LC-MS.
Prodrug Linker Systems
The ethyl ester moiety makes this molecule a substrate for Carboxylesterases (CES) .
-
Strategy: In prodrug design, drugs are often conjugated to lysine. The "ethyl ester" motif represents a "masking" group that improves oral bioavailability. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the free acid (active form).
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." IUPAC.org. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 866, Lysine." PubChem. [Link]
-
Gil, J. et al. "Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics." National Institutes of Health (PMC). [Link]
-
Organic Syntheses. "Esterification Procedures for Amino Acids." Org.[3] Synth.[Link]
Sources
A Technical Guide to the Structural Characterization of N-Boc-Piperidinyl Amino Acids
Introduction: The Architectural Significance of N-Boc-Piperidinyl Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of a vast number of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, enhancing metabolic stability, and improving pharmacokinetic profiles, often with reduced toxicity.[1] When incorporated as a constrained amino acid, the piperidine scaffold allows for precise control over the three-dimensional orientation of pharmacophoric groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2]
The strategic use of the tert-butoxycarbonyl (Boc) group as a protecting agent for the piperidine nitrogen is a cornerstone of their synthetic utility. The N-Boc group is exceptionally stable under basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions.[3][4][5] This chemical orthogonality is crucial in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where other protecting groups like Fmoc and Cbz are used concurrently.[5][6]
The precise structural and stereochemical integrity of N-Boc-piperidinyl amino acids is paramount to their function.[7] Even subtle variations in conformation or stereochemistry can dramatically alter biological activity.[2] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental component of the drug discovery and development process. This guide provides an in-depth exploration of the primary analytical techniques essential for the complete structural elucidation of these vital molecular building blocks.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural characterization, providing unparalleled insight into the molecular framework, connectivity, and conformational dynamics of N-Boc-piperidinyl amino acids in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is typically required for an unambiguous assignment.
Expertise & Causality: Selecting the Right NMR Experiments
The choice of NMR experiments is dictated by the need to build a complete structural picture.
-
¹H NMR is the initial step, providing information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For N-Boc-piperidines, the broad signals around 1.4 ppm are characteristic of the nine equivalent protons of the tert-butyl group, while the piperidine ring protons typically appear in the 1.5-4.0 ppm range.
-
¹³C NMR complements the ¹H data by defining the carbon skeleton. Key signals include the quaternary carbon of the Boc group (~80 ppm) and the Boc carbonyl carbon (~155 ppm).
-
2D NMR (COSY, HSQC, HMBC) is employed to resolve ambiguities.[8]
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks (²JHH, ³JHH), which is indispensable for tracing the connectivity through the piperidine ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹JCH).[10] This is the most reliable way to assign specific proton signals to their corresponding carbons on the piperidine ring.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (²JCH, ³JCH) between protons and carbons.[8] This is critical for connecting the amino acid side chain to the piperidine ring and confirming the position of the Boc group by observing correlations from the tert-butyl protons to the Boc carbonyl carbon.
-
-
Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of conformations, most commonly chair forms. The presence of the bulky N-Boc group can influence this equilibrium.[12] Analysis of ³JHH coupling constants from high-resolution ¹H NMR spectra can help determine the preferred chair conformation and the axial/equatorial orientation of substituents.[13] For more complex systems, variable temperature NMR or advanced techniques like NOESY may be required to study these dynamics.[12][14]
Data Presentation: Typical NMR Chemical Shifts
The following table provides approximate chemical shift ranges for a generic N-Boc-piperidinyl amino acid. Actual values will vary based on substitution and solvent.
| Atom | Nucleus | Typical Chemical Shift (δ) ppm | Notes |
| tert-butyl | ¹H | 1.4 - 1.5 | Singlet, integrating to 9H |
| Piperidine CH₂ | ¹H | 1.5 - 2.0 (axial) / 2.5 - 4.0 (equatorial) | Complex multiplets, significant overlap |
| Piperidine CH-α | ¹H | 2.5 - 4.5 | Depends on substitution |
| Carboxylic Acid OH | ¹H | > 10 (or not observed) | Broad singlet, exchanges with D₂O |
| tert-butyl CH₃ | ¹³C | ~28 | |
| Piperidine CH₂ | ¹³C | 25 - 50 | |
| Piperidine CH-α | ¹³C | 50 - 65 | |
| Boc Quaternary C | ¹³C | ~80 | |
| Boc Carbonyl C=O | ¹³C | ~155 | |
| Acid Carbonyl C=O | ¹³C | 170 - 180 |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-piperidinyl amino acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical starting points.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) will be required compared to the ¹H spectrum.
-
2D Spectra Acquisition (if needed): Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will take significantly longer, from 30 minutes to several hours.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Visualization: NMR Structural Elucidation Workflow
Caption: Key fragmentation pathways in ESI-MS/MS analysis.
Section 3: X-ray Crystallography: The Definitive 3D Structure
While NMR provides the structure in solution and MS confirms the mass and connectivity, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional solid-state structure. [15]This technique is uniquely powerful for establishing the absolute configuration of chiral centers, which is a critical regulatory requirement for pharmaceutical compounds. [16]
Expertise & Causality: Why Crystallography is Decisive
For chiral N-Boc-piperidinyl amino acids, determining whether the stereocenter is R or S is non-negotiable. X-ray crystallography provides this information with near-absolute certainty, resolving any ambiguities from other techniques. [15][16]The resulting crystal structure also reveals:
-
Precise Bond Lengths and Angles: Providing fundamental geometric data.
-
Solid-State Conformation: Showing the preferred conformation of the piperidine ring (e.g., chair, boat) and the orientation of substituents in the crystalline state. [17]* Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice through hydrogen bonds and other non-covalent interactions, which can influence physical properties like solubility and melting point.
The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction. This can be a time-consuming, trial-and-error process. [18][19][20]
Data Presentation: Example Crystallographic Data
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₅H₂₆N₂O₄ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. [17] |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. [17] |
| Unit Cell Dimensions | a, b, c (Å), β (°) | Dimensions of the repeating unit of the crystal. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute configuration. |
| R-factor (R1) | < 0.05 | Indicates a good fit between the model and experimental data. |
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth (The "Art"):
-
Ensure the compound is highly pure (>99%). [19] * Screen various solvents and solvent/anti-solvent systems to find conditions where the compound is moderately soluble. [21] * Common methods include:
-
Slow Evaporation: Loosely cap a vial containing a solution of the compound and allow the solvent to evaporate over days or weeks. [18] * Vapor Diffusion: Place a vial of the compound's solution inside a larger sealed jar containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization. [18] * Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool very slowly to room temperature or below. [18]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
-
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is "solved" to find the initial positions of the atoms and then "refined" to optimize those positions, resulting in a final, highly accurate 3D model. [22]
Visualization: X-ray Crystallography Workflow
Caption: From pure compound to definitive 3D structure.
Section 4: Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Stereochemical Purity
For any chiral drug candidate, establishing and controlling the stereochemical purity is a regulatory necessity. Chiral HPLC is the workhorse technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of N-Boc-piperidinyl amino acids. [2]
Expertise & Causality: A Self-Validating Separation Strategy
The core principle of chiral HPLC is creating a temporary diastereomeric interaction between the enantiomers and a chiral selector, leading to different retention times. This can be achieved in two ways: [23]1. Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. The sample is passed through a column packed with a chiral material. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including N-Boc protected amino acids. [24][25]The choice of CSP and mobile phase is critical for achieving separation. 2. Indirect Method (Derivatization): The enantiomeric mixture is reacted with a chiral derivatizing agent to form covalent diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. This method is less common but can be useful if direct methods fail. [26] Method development is an iterative process of screening different CSPs and mobile phases (normal-phase or reversed-phase) to find the optimal conditions that provide baseline resolution between the two enantiomer peaks. [23][25]The goal is a robust method that can reliably quantify a small amount of the undesired enantiomer in the presence of a large excess of the desired one.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of commercially available chiral columns (e.g., CHIRALPAK® series) with a racemic standard of the target compound.
-
Mobile Phase Selection:
-
Normal Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol). This is often the first choice for N-Boc derivatives.
-
Reversed Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. [24][27]3. Optimization: Once initial separation is observed, optimize the resolution by systematically adjusting:
-
The ratio of the mobile phase components.
-
The type of alcohol modifier.
-
Additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Column temperature and flow rate.
-
-
Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer must be established.
Data Presentation: Key Chiral HPLC Parameters
| Parameter | Example Value | Significance |
| Column | CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | The specific chiral stationary phase providing separation. |
| Mobile Phase | Heptane / Isopropanol (90:10, v/v) | Solvent system that elutes the compounds. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV at 210 nm | Wavelength used to detect the analytes. |
| Retention Time (R₁) | 8.5 min (R-enantiomer) | Time taken for the first enantiomer to elute. |
| Retention Time (R₂) | 10.2 min (S-enantiomer) | Time taken for the second enantiomer to elute. |
| Resolution (Rs) | > 2.0 | A measure of the degree of separation between the two peaks. |
Visualization: Chiral HPLC Method Development Logic
Caption: A logical workflow for developing a robust chiral HPLC method.
Conclusion: An Integrated Approach to Structural Certainty
The structural characterization of N-Boc-piperidinyl amino acids is not a linear process but an integrated analytical strategy. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the molecular connectivity and solution-state conformation, Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint, X-ray Crystallography delivers the definitive 3D structure and absolute stereochemistry, and Chiral HPLC quantifies the stereochemical purity. Together, these four pillars of analytical science provide the comprehensive data package required to advance these critical building blocks from the research laboratory to drug development with confidence and scientific integrity.
References
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.iucr.org [journals.iucr.org]
- 19. How To [chem.rochester.edu]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 25. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Incorporation of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperidine Scaffolds in Peptide Therapeutics
The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] Piperidine-containing compounds, in particular, are prevalent scaffolds in a wide array of pharmaceuticals, valued for their ability to introduce conformational constraints and serve as versatile pharmacophores.[2][3][4] The specific building block, 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid, and its derivatives, provide a unique opportunity to embed a piperidine moiety directly into the peptide backbone, thereby influencing its three-dimensional structure and potential interactions with biological targets.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective utilization of N-α-Boc-4-piperidinyl-acetic acid derivatives in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following notes are curated to blend theoretical principles with practical, field-proven insights to ensure robust and reproducible outcomes.
PART 1: The Core Directive - Understanding the Building Block
The successful incorporation of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid into a peptide sequence hinges on a strategic approach to protecting group chemistry. The molecule possesses two key reactive sites: the α-amino group and the secondary amine within the piperidine ring. For seamless integration using standard peptide synthesis methodologies, an orthogonal protection strategy is not just recommended, but essential.[5][6]
The title compound, with a Boc-protected α-amine, is best suited for Boc-based solid-phase peptide synthesis (Boc-SPPS). In this strategy, the temporary N-α-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are acid-labile but require stronger acids like hydrofluoric acid (HF) for cleavage.[7][8][9] However, the piperidine nitrogen must be protected with a group that is stable to the acidic conditions of Boc deprotection but can be removed under distinct conditions if further modification at this site is desired. A common and highly effective choice for this is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Therefore, for the remainder of this guide, we will focus on the practical application of the orthogonally protected derivative: Boc-Pip(Fmoc)-OH , which is 2-((tert-Butoxycarbonyl)amino)-2-(1-(9H-fluoren-9-yl)methoxycarbonyl)piperidin-4-yl)acetic acid. This derivative is primed for incorporation into a peptide chain using the Boc-SPPS workflow, with the Fmoc group on the piperidine nitrogen allowing for potential post-synthesis modifications.
PART 2: Scientific Integrity & Logic - The 'Why' Behind the 'How'
Expertise & Experience: Causality in Experimental Choices
The selection of the Boc-SPPS strategy for a Boc-Pip(Fmoc)-OH building block is a deliberate choice driven by the need for chemical orthogonality.[5] The Boc group's lability to TFA allows for the iterative deprotection of the N-terminus without affecting the Fmoc group on the piperidine ring or other acid-labile side-chain protecting groups.[7][10] This ensures the integrity of the piperidine's protection until a specific, orthogonal deprotection step is performed.
The piperidine moiety introduces significant steric hindrance around the α-carbon, which can impede coupling efficiency.[11][12] Consequently, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may result in incomplete coupling or racemization.[13] More potent activating agents, such as phosphonium or aminium salts, are therefore recommended to overcome this steric barrier and ensure a high-yield, epimerization-free peptide bond formation.[14]
Trustworthiness: A Self-Validating Protocol
Each protocol presented below is designed as a self-validating system. This is achieved through the inclusion of in-process controls (e.g., Kaiser test or equivalents) to confirm the completion of critical steps like coupling and deprotection. By verifying the status of the free amine at each stage, the researcher can proceed with confidence, minimizing the risk of deletion sequences or other impurities in the final peptide.
Authoritative Grounding: The Orthogonal Protection Scheme
The concept of orthogonal protection is fundamental to the synthesis of complex peptides and peptidomimetics.[5][6] In our case, the Boc and Fmoc groups are a classic orthogonal pair.[15] The Boc group is removed by acidolysis, while the Fmoc group is cleaved by a base, typically a solution of piperidine in a polar aprotic solvent like DMF.[16][17] This differential lability allows for the selective deprotection of either the α-amino group for chain elongation or the piperidine nitrogen for side-chain modification, such as cyclization or the attachment of labels.
PART 3: Visualization & Formatting
Data Presentation: Recommended Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent | Chemical Name | Key Advantages for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low racemization, particularly effective for N-methylated and other sterically demanding amino acids.[14] |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | More soluble and cost-effective alternative to HATU with comparable efficiency in many cases.[18] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for coupling N-methyl amino acids and for cyclization reactions.[13] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety and solubility profiles.[14] |
Experimental Protocols
This protocol assumes the synthesis is being performed on a suitable solid support, such as a Merrifield or PAM resin, and that the preceding amino acid has been successfully deprotected to expose a free N-terminal amine.
Step 1: Resin Preparation
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
Step 2: Boc-Pip(Fmoc)-OH Coupling
-
In a separate vessel, dissolve Boc-Pip(Fmoc)-OH (3 equivalents relative to resin loading) in DMF.
-
Add a suitable coupling reagent, such as HATU (2.9 equivalents), and a tertiary amine base, like N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is a prudent measure to counteract the steric hindrance of the building block.
-
Perform a Kaiser test (or an alternative ninhydrin-based test) on a small sample of the resin to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.
Step 3: Washing
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Wash with DCM (3 x 1 min) and then DMF (2 x 1 min).
Step 4: N-α-Boc Deprotection
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.[7]
-
Drain and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.[9]
-
Wash the resin with DCM (3 x 1 min).
-
Wash with isopropanol (IPA) (1 x 1 min).
-
Wash with DCM (3 x 1 min).
Step 5: Neutralization
-
Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[19]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min). The resin is now ready for the coupling of the next amino acid in the sequence.
This protocol is for the selective removal of the Fmoc group from the piperidine nitrogen, enabling on-resin modification of this site. This should be performed after the full peptide sequence has been assembled.
-
Wash the fully assembled, N-α-Boc protected peptide-resin with DMF (5 x 1 min).
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[16][17][18]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin extensively with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Wash with DCM (3 x 1 min). The piperidine nitrogen is now deprotected and available for further functionalization.
Mandatory Visualization
Caption: SPPS cycle for incorporating Boc-Pip(Fmoc)-OH.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]
-
T boc fmoc protocols in peptide synthesis. Slideshare. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ACS Publications. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 17. chempep.com [chempep.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Boc-Piperidinyl-Acetic Acid
Introduction: The Significance of Boc-Piperidinyl-Acetic Acid in Modern Drug Discovery
N-Boc-piperidinyl-acetic acid and its regioisomers are valuable building blocks in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The acetic acid side chain provides a convenient handle for amide bond formation, allowing for the facile incorporation of this versatile fragment into larger molecules, such as peptides, small molecule inhibitors, and complex natural product analogues.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures the selective reactivity of the carboxylic acid function, preventing self-polymerization or other unwanted side reactions at the piperidine nitrogen.[2] This guide provides a detailed overview of the common coupling strategies for Boc-piperidinyl-acetic acid, offering insights into the underlying principles and practical, step-by-step protocols for successful amide bond formation.
Navigating the Landscape of Amide Bond Formation: A Guide to Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3][4] A plethora of coupling reagents have been developed to achieve this transformation efficiently, each with its own advantages and disadvantages. The choice of a specific reagent is crucial for the success of the synthesis and depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[5]
Common Classes of Coupling Reagents
The most frequently employed coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their accessibility and effectiveness.[6] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an O-to-N acyl migration to form an unreactive N-acylurea byproduct.[5] To mitigate these side reactions, carbodiimide-mediated couplings are almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or its analogues.[6] EDC is particularly favored in many applications due to the water-solubility of its urea byproduct, which simplifies purification.[5][7]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and low propensity for racemization.[6] They react with the carboxylic acid to form an active OBt ester, which then readily couples with the amine. A key advantage of phosphonium reagents is that the byproducts are generally less hazardous than those of some other coupling agents.[6]
-
Aminium/Uronium Salts: This class includes reagents such as HBTU, TBTU, and HATU.[5][6] These reagents are highly efficient and lead to rapid couplings with minimal side reactions.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy for its superior performance in coupling sterically hindered amino acids and for its ability to suppress racemization.[6][8] Aminium/uronium-based couplings require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction and to facilitate the formation of the active ester.[5] A potential side reaction with these reagents is the guanidinylation of the free amino group if the coupling reagent is used in excess.[5]
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[5] | Prone to racemization and N-acylurea formation without additives.[5] DCC byproduct (DCU) is poorly soluble.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization.[6] Less hazardous byproducts.[6] | Generally more expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high coupling efficiency, rapid reactions, low racemization.[6] HATU is excellent for hindered couplings.[6] COMU and its byproducts are water-soluble.[9] | Can cause guanidinylation of the amine if used in excess.[5] HOBt-containing reagents can be explosive.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of Boc-piperidinyl-acetic acid with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a classic and cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial for minimizing racemization and improving reaction efficiency.[6]
Materials:
-
Boc-piperidinyl-acetic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-piperidinyl-acetic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq) and HOBt (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. If the amine is provided as a salt, add DIPEA or NMM (1.1-1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
Cooling to 0 °C: The initial addition of the carbodiimide is performed at a reduced temperature to control the exothermic reaction and minimize potential side reactions, including racemization.[5]
-
Use of HOBt: HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still efficient acylating agent, the OBt active ester. This significantly reduces the risk of racemization.[6]
-
Aqueous Workup: The washes with NaHCO₃ neutralize any remaining acidic components, while the brine wash helps to remove water-soluble impurities.
Workflow for EDC/HOBt Coupling:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Coupling
This protocol is highly effective for coupling reactions, especially with sterically hindered amines, and is known for its rapid reaction times and high yields.[6][10]
Materials:
-
Boc-piperidinyl-acetic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-piperidinyl-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11][12]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and a base forms the highly reactive OAt-active ester before the addition of the amine.[8] This minimizes the potential for side reactions between the amine and the coupling reagent, such as guanidinylation.[5][11]
-
DIPEA: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts of the reaction.[5] An excess is often used to ensure the reaction proceeds to completion.
-
Rapid Reaction Time: The high reactivity of the OAt-active ester, facilitated by the neighboring group participation of the pyridine nitrogen in HATU, leads to significantly faster reaction times compared to many other coupling methods.[8]
Mechanism of HATU-mediated Coupling:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Final Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the coupling reagent and base.[13] For particularly difficult couplings, switching to a more powerful reagent like HATU may be necessary.[5]
-
Side Reactions: To minimize racemization, maintain low reaction temperatures, especially when using carbodiimides.[5] When using aminium/uronium reagents, pre-activation of the carboxylic acid is recommended to avoid guanidinylation of the amine.[5][11]
-
Purification: The choice of purification method will depend on the properties of the final product. Silica gel chromatography is the most common method for removing byproducts and unreacted starting materials. For water-soluble byproducts, such as those from EDC, aqueous workup is often sufficient.[5]
Conclusion
The successful coupling of Boc-piperidinyl-acetic acid is a critical step in the synthesis of many pharmaceutically relevant compounds. By understanding the principles behind different coupling strategies and carefully selecting the appropriate reagents and conditions, researchers can achieve high yields of the desired amide products with minimal side reactions. The protocols provided in this guide offer robust and reliable methods for achieving this important transformation.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006–2009. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Wang, C., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 938–945. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between a Resorcinol and a Piperidine Derivative. Organic Process Research & Development, 21(4), 631-640. [Link]
-
Reddit. (2023). HATU coupling - what's the best order?[Link]
-
Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Publications. [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23943-23949. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
The Strategic Synthesis of (S)-3-Hydroxy-γ-Butyrolactone: A Cornerstone for Chiral Drug Development
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of contemporary drug discovery and development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different effects within the chiral environment of the human body. One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in the pharmaceutical industry. This application note provides a detailed guide to the synthesis and application of (S)-3-hydroxy-γ-butyrolactone, a versatile chiral intermediate pivotal in the synthesis of numerous pharmaceuticals, including the blockbuster cholesterol-lowering drug, Atorvastatin.
(S)-3-Hydroxy-γ-Butyrolactone: A Versatile Chiral Building Block
(S)-3-Hydroxy-γ-butyrolactone (S-HGB) is a highly valuable chiral building block due to its readily modifiable functional groups and its availability in high enantiomeric purity.[1] Its utility is demonstrated in the synthesis of various APIs, such as L-Carnitine and certain antiviral agents.[1][2] This note will focus on its strategic application in the synthesis of a key intermediate for Atorvastatin.
Synthetic Pathways to Enantiopure (S)-3-Hydroxy-γ-Butyrolactone
Two robust and scalable methods for the synthesis of S-HGB are presented: a chemoenzymatic approach starting from a chiral pool precursor and a biocatalytic route employing an asymmetric reduction.
Method 1: Chemoenzymatic Synthesis from L-Malic Acid
This approach leverages the readily available and inexpensive chiral starting material, L-malic acid. The synthesis proceeds in two key stages: chemical synthesis of a protected intermediate followed by enzymatic hydrolysis.[3][4]
Workflow for Chemoenzymatic Synthesis of S-HGB
Caption: Chemoenzymatic synthesis of S-HGB from L-malic acid.
Protocol 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-Butyrolactone
Part A: Synthesis of (S)-β-Benzoyloxy-γ-butyrolactone (S-BBL)
-
Acylation of L-Malic Acid: In a suitable reaction vessel, suspend L-malic acid in an appropriate solvent. Add benzoyl chloride dropwise at a controlled temperature. The reaction proceeds to form (S)-2-benzoyloxysuccinic anhydride (S-BSA).
-
Reduction: The crude S-BSA is dissolved in tetrahydrofuran (THF). A reducing agent, such as potassium borohydride, is added in the presence of a Lewis acid catalyst like zinc chloride. The reaction mixture is stirred until the reduction is complete, yielding S-BBL.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield crude S-BBL, which can be used in the next step without further purification.
Part B: Enzymatic Hydrolysis of S-BBL
-
Enzyme Immobilization: Lipase from Candida rugosa is immobilized on a solid support, such as Amberlite XAD-7, to facilitate reuse and simplify purification.[4]
-
Biphasic Reaction System: A two-phase system of water and tert-butyl methyl ether (TBME) is prepared.[3] The immobilized lipase and S-BBL are added to this system.
-
Hydrolysis: The mixture is stirred at a controlled temperature. The lipase selectively hydrolyzes the benzoyl group of S-BBL to produce S-HGB, which remains in the aqueous phase, and benzoic acid, which is extracted into the TBME phase.[4]
-
Product Isolation and Purification: After the reaction is complete, the aqueous phase is separated. The immobilized enzyme is filtered off for reuse. The aqueous solution is then washed with a fresh portion of TBME to remove any residual benzoic acid. The final product, S-HGB, is obtained by distillation of the aqueous phase under reduced pressure.[2]
Method 2: Biocatalytic Asymmetric Reduction
This method utilizes a ketoreductase (KRED) enzyme to directly produce a chiral chlorohydrin intermediate with high enantioselectivity. This intermediate is then readily converted to the desired chiral building block for atorvastatin synthesis.
Workflow for Biocatalytic Synthesis of an Atorvastatin Intermediate
Sources
- 1. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase - Google Patents [patents.google.com]
- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Amide bond formation with 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid
An In-Depth Guide to Amide Bond Formation with 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid
Introduction: A Versatile Building Block with Unique Challenges
2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid, often abbreviated as Boc-Pip(4-Ac)-OH, is a non-canonical amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, provides a valuable scaffold for introducing conformational constraints and improving pharmacokinetic properties in novel therapeutics. This building block is a key intermediate in the synthesis of various compounds, including the farnesyltransferase inhibitor Lonafarnib and the antiplatelet drug Tirofiban hydrochloride.[1]
However, the successful incorporation of Boc-Pip(4-Ac)-OH into a target molecule via amide bond formation is not always straightforward. The molecule's structure presents a distinct challenge: steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the Cα-disubstituted nature of the piperidine ring, can significantly impede the approach of the amine nucleophile to the activated carboxylic acid.[2][3][4][5] This steric congestion necessitates a careful and informed selection of coupling reagents and reaction conditions to achieve high yields and minimize side reactions.
This guide provides a comprehensive overview of the principles, protocols, and best practices for forming amide bonds with this sterically hindered building block. It is designed for researchers and scientists who seek not only to perform the reaction but also to understand the causality behind the chosen methodologies.
Physicochemical Properties of Boc-Pip(4-Ac)-OH
A thorough understanding of the starting material's properties is fundamental to designing a successful reaction.
| Property | Value | Source |
| Chemical Name | 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid | N/A |
| CAS Number | 157688-46-5 (for a related isomer) | [6] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [7] |
| Molecular Weight | 258.31 g/mol | [7] |
| Appearance | White to off-white solid or powder | [1] |
| Melting Point | 97 - 99 °C | [6] |
| Boiling Point | 373.0 ± 15.0 °C (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
The Core of the Reaction: Activating the Carboxylic Acid
Amide bond formation does not occur spontaneously between a carboxylic acid and an amine at ambient temperatures. The reaction requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation". Coupling reagents facilitate this activation, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often included. They act as "activated ester" intermediates, which are more stable than the initial activated species but still highly reactive towards amines. This two-step activation process is crucial for minimizing racemization, a common side reaction when coupling chiral amino acids.[8]
Navigating Steric Hindrance: The Right Tool for the Job
The primary difficulty in coupling Boc-Pip(4-Ac)-OH is overcoming the steric bulk around the carboxylic acid. Standard coupling methods may prove inefficient, leading to slow reaction times and low yields.[3][4][5] Therefore, the choice of coupling reagent is critical.[9]
| Reagent Class | Examples | Strengths | Weaknesses | Best For... |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available. | Lower reactivity, risk of racemization (mitigated by additives), DCC produces insoluble urea byproduct.[8] | Less hindered amines and when cost is a primary concern. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, very effective for hindered couplings.[9] | BOP produces carcinogenic HMPA byproduct[9]; PyBOP is a safer, effective alternative.[9] | Difficult couplings, including sterically demanding fragments. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reaction times, low racemization.[8] HATU is particularly reactive due to the HOAt leaving group.[8] COMU is a modern, safer alternative to HOBt/HOAt-based reagents.[9][10] | Can form guanidinium byproducts if used in excess.[8] HOBt/HOAt-based reagents can be explosive.[9] | The majority of couplings, especially those involving hindered amino acids. |
For Boc-Pip(4-Ac)-OH, aminium/uronium salts like HATU or COMU are often the reagents of choice due to their high reactivity and ability to overcome steric barriers.[8] Phosphonium salts like PyBOP are also excellent options.[9] While carbodiimides can be used, they may require longer reaction times or elevated temperatures, and are more likely to fail when coupled with a hindered amine.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two reliable methods. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, especially when coupling to a valuable or sterically hindered amine, to ensure the highest possible yield.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Boc-Pip(4-Ac)-OH | 258.31 | 1.0 |
| Amine (R-NH₂) | - | 1.1 |
| HATU | 380.23 | 1.1 |
| DIPEA (or TEA) | 129.24 | 2.5 - 3.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Procedure:
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-Pip(4-Ac)-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 eq.) dropwise while stirring. The solution may change color.
-
Pre-activation: Allow the mixture to stir at 0 °C for 10-15 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester intermediate.
-
Amine Addition: Add a solution of the desired amine (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-4 hours but may be left overnight for particularly difficult couplings.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel, employing a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
Protocol 2: Carbodiimide-Mediated Coupling using EDC and OxymaPure
This protocol uses a water-soluble carbodiimide (EDC) and a modern, safer HOBt alternative (OxymaPure), which simplifies the workup procedure.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Boc-Pip(4-Ac)-OH | 258.31 | 1.0 |
| Amine (R-NH₂) | - | 1.2 |
| EDC·HCl | 191.70 | 1.5 |
| OxymaPure | 142.11 | 1.5 |
| DIPEA (or TEA) | 129.24 | 2.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add Boc-Pip(4-Ac)-OH (1.0 eq.), the amine (1.2 eq.), and OxymaPure (1.5 eq.). Dissolve the components in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 eq.) in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction for completion (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 5% citric acid or dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product by flash column chromatography as described in Protocol 1.
Next Steps: Boc Group Deprotection
After successful amide formation, the Boc group is typically removed to liberate the piperidine nitrogen for further functionalization or to reveal the final target structure. This is reliably achieved under acidic conditions.[11][12]
The most common methods are:
-
Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in an inert solvent like dichloromethane (DCM) at room temperature will typically cleave the Boc group within 1-2 hours.[11][13]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) is also highly effective.[11]
Sources
- 1. China CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid Manufacturers Suppliers Factory [orchid-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid | C12H22N2O4 | CID 45026988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Amide and Peptide Bond Formation in Water at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Utilization of a Key Pharmaceutical Intermediate in the Synthesis of Lonafarnib
Introduction: The Critical Role of Intermediates in Farnesyltransferase Inhibitor Synthesis
Lonafarnib (SCH66336) is a potent, orally bioavailable inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of various proteins involved in cell signaling.[1][2] Its mechanism of action, which involves the disruption of protein farnesylation, has led to its approval for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and certain progeroid laminopathies.[3][4] The intricate chemical architecture of Lonafarnib, a tricyclic benzocycloheptapyridine derivative, necessitates a multi-step synthetic approach where the strategic use of advanced pharmaceutical intermediates is paramount.[5]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of a pivotal intermediate, (R)-(+)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)piperidine , in the synthesis of Lonafarnib. We will delve into the synthetic rationale, provide detailed experimental protocols for the formation and subsequent utilization of this intermediate, and discuss critical analytical methods for in-process control and final product characterization.
The Farnesyltransferase Pathway and Lonafarnib's Mechanism of Action
Farnesyltransferase is a key enzyme in the prenylation pathway, responsible for attaching a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins. This modification is essential for the proper localization and function of numerous proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers.[2] In HGPS, a mutation in the LMNA gene leads to the production of a toxic, permanently farnesylated protein called progerin.[3] Lonafarnib's therapeutic effect stems from its ability to inhibit FTase, thereby preventing the farnesylation of progerin and other target proteins, and mitigating their detrimental effects.[4]
Synthetic Strategy: The Central Role of the Tricyclic Intermediate
The synthesis of Lonafarnib can be conceptually divided into two main stages: the construction of the chiral tricyclic core and the subsequent coupling with the piperidine-carboxamide side chain. The key intermediate, (R)-(+)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)piperidine , represents the successful culmination of the first stage and is the direct precursor for the final coupling step.
The synthesis of this tricyclic system is a testament to strategic organic synthesis, often involving a multi-step sequence that may include:
-
Construction of the Benzocycloheptapyridine Core: This is typically achieved through an intramolecular Friedel-Crafts-type reaction to form the seven-membered ring.[2]
-
Halogenation: The introduction of bromine and chlorine atoms at specific positions on the aromatic rings is crucial for the final compound's activity and is achieved through electrophilic aromatic substitution reactions.
-
Chiral Resolution: As Lonafarnib is a single enantiomer, a critical step is the resolution of the racemic tricyclic intermediate to isolate the desired (R)-enantiomer.
Experimental Protocols
Part 1: Synthesis of the Tricyclic Ketone Precursor
A common precursor to the key intermediate is the corresponding tricyclic ketone. The following is a representative, generalized protocol based on established chemical principles for similar structures.[2]
Protocol 1: Synthesis of 8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-one
-
Reaction Setup: To a solution of 3-(3-chlorophenethyl)picolinic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Acid Chloride Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Friedel-Crafts Cyclization: In a separate flask, prepare a slurry of aluminum chloride (1.5 equivalents) in dichloromethane. Cool this mixture to 0 °C and slowly add the solution of the acid chloride from the previous step.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tricyclic ketone.
Part 2: Synthesis and Resolution of the Key Tricyclic Intermediate
The following protocol outlines the subsequent steps to introduce the piperidine moiety and resolve the enantiomers.
Protocol 2: Synthesis and Resolution of (R)-(+)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)piperidine
-
Bromination: To a solution of the tricyclic ketone from Protocol 1 in a suitable solvent like acetic acid, add bromine (2.2 equivalents) dropwise. Heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Work-up and Reduction: After cooling, the reaction mixture is worked up to isolate the dibrominated ketone. This ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride in methanol.
-
Introduction of the Piperidine Ring: The resulting alcohol is converted to a leaving group (e.g., by treatment with thionyl chloride) and then reacted with piperidine to yield the racemic tricyclic piperidine derivative.
-
Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as a derivative of tartaric acid, through diastereomeric salt formation and crystallization. The desired (R)-enantiomer is then isolated.
Part 3: Final Coupling to Synthesize Lonafarnib
This final stage involves an amide bond formation between the chiral tricyclic intermediate and the piperidine-carboxamide side chain.
Protocol 3: Amide Coupling to Yield Lonafarnib
-
Side Chain Preparation: Synthesize 4-(2-oxoethyl)piperidine-1-carboxamide. This can be prepared from a suitable piperidine derivative, for example, by oxidation of the corresponding alcohol.
-
Coupling Reaction: To a solution of (R)-(+)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)piperidine (1 equivalent) and 4-(2-oxoethyl)piperidine-1-carboxamide (1.1 equivalents) in a polar aprotic solvent such as DMF, add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude Lonafarnib is then purified by column chromatography or recrystallization to yield the final product.
Analytical Methods and In-Process Controls
Robust analytical methods are crucial for ensuring the quality and purity of the intermediates and the final active pharmaceutical ingredient (API).
Table 1: Recommended Analytical Techniques for Lonafarnib Synthesis
| Stage of Synthesis | Analytical Method | Purpose |
| Intermediate Synthesis | Thin Layer Chromatography (TLC) | Rapid reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of intermediates[1] | |
| Mass Spectrometry (MS) | Structural confirmation of intermediates | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | |
| Chiral Resolution | Chiral HPLC | Determination of enantiomeric excess (e.e.) |
| Final Product | HPLC | Assay and purity of Lonafarnib[1] |
| MS and NMR | Final structure confirmation | |
| Elemental Analysis | Confirmation of elemental composition |
In-process controls (IPCs) are essential for a reproducible and high-yielding synthesis. Key IPCs include:
-
Reaction completion checks: Using TLC or HPLC to ensure the starting material has been consumed before proceeding to the next step.
-
Purity checks of isolated intermediates: HPLC analysis to ensure the purity of an intermediate meets the required specifications before its use in the subsequent step.
-
Enantiomeric excess determination: Chiral HPLC analysis after the resolution step is critical to ensure the stereochemical purity of the key intermediate.
Conclusion and Future Perspectives
The synthesis of Lonafarnib is a complex yet achievable process that hinges on the successful preparation and utilization of the key tricyclic intermediate, (R)-(+)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-yl)piperidine . The protocols and analytical methods outlined in this guide provide a solid foundation for researchers in the field. Further optimization of reaction conditions, exploration of alternative coupling reagents, and the development of more efficient chiral resolution techniques could further enhance the overall efficiency of the Lonafarnib synthesis. As the therapeutic applications of farnesyltransferase inhibitors continue to be explored, robust and scalable synthetic routes to these complex molecules will remain an area of significant scientific interest.
References
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[6][7]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents.
- Stability-Indicating RP-HPLC Method Development and Validation of Lonafarnib in Pure and Pharmaceutical Dosage Forms. Preprints.org.
- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters.
- Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
- RSC Medicinal Chemistry. UCL Discovery.
-
A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ol. Der Pharma Chemica.
- FDA approval summary for lonafarnib (Zokinvy)
- HPLC Methods for Pharmaceutical Analysis. Scribd.
- Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. International Journal of Trend in Scientific Research and Development.
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib. Organic Process Research & Development.
- Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin, and Zoledronic Acid in Children With Hutchinson-Gilford Progeria Syndrome.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
- Method of synthesis of pyrrole amides.
- Drug Development Workflow & Pharmaceutical Process Optimiz
-
Synthesis of A. 8-CHLORO-5,6-DIHYDRO-11H-BENZO[6][7]CYCLOHEPTA[1,2-b]PYRIDIN-11-ONE N-OXIDE. PrepChem.com.
- A Quick-Start Guide to Biologics Manufacturing. FDA.
-
bredereck's reagent: a facile synthesis of 5h- benzo[e]pyrrolo[1,2-a][1][8]diazepin-10(11h)-yl)(4-(1-methyl-1h- pyrazole-5-yl)phenyl)methanone. RASAYAN Journal of Chemistry.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. FDA approval summary for lonafarnib (Zokinvy) for the treatment of Hutchinson-Gilford progeria syndrome and processing-deficient progeroid laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 8. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols for the Development of Novel Anti-Inflammatory Agents
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation and evaluation of novel anti-inflammatory agents. It is designed to offer both foundational knowledge and practical, step-by-step protocols, ensuring scientific integrity and a logical progression from compound synthesis to preclinical evaluation.
Introduction: The Rationale for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and beneficial process, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[1] This necessitates the development of novel, safer, and more effective anti-inflammatory agents. This guide will delineate the critical steps in the discovery and preclinical development of such agents, from initial synthesis and in vitro screening to in vivo validation.
The Inflammatory Cascade: Key Targets for Therapeutic Intervention
A foundational understanding of the inflammatory pathway is crucial for the rational design of anti-inflammatory drugs. The process is orchestrated by a complex interplay of cells and signaling molecules. A simplified overview of a key pathway is presented below.
Caption: Simplified signaling pathway of inflammation.
Established anti-inflammatory drugs, such as NSAIDs, primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2] Corticosteroids have a broader mechanism, reducing the gene expression of COX-2, pro-inflammatory cytokines, and other inflammatory mediators.[3] The protocols outlined in this guide will enable the assessment of a novel compound's ability to modulate these key inflammatory markers.
Synthesis and Preparation of a Novel Anti-Inflammatory Agent: A General Workflow
The journey of a novel anti-inflammatory drug begins with its synthesis. While the specific synthetic route will vary depending on the chemical scaffold, a general multi-step approach is often employed. This may involve the protection of functional groups, the formation of key chemical bonds, and subsequent deprotection and purification.[3]
For illustrative purposes, a generalized synthesis of a diclofenac derivative is described, involving the protection of the carboxylic acid, modification of the alpha-carbon, and final deprotection.[3]
General Protocol for the Synthesis of a Novel Compound
This protocol is a conceptual representation and should be adapted based on the specific chemistry of the target molecule.
-
Esterification (Protection): Dissolve the starting acid (e.g., diclofenac) in an appropriate solvent like absolute methanol.[4]
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and reflux the mixture for several hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture and neutralize it to precipitate the ester.[4]
-
Filter, wash, and dry the product.
-
Intermediate Modification (e.g., Bromination & Amination): The protected compound can then undergo further reactions, such as bromination of the α-carbon followed by amination with a desired aromatic amine to introduce novel functionalities.[3]
-
Hydrolysis (Deprotection): The final ester is hydrolyzed, typically using a base like potassium hydroxide in a methanol/water mixture, followed by acidification to yield the final carboxylic acid product.[5]
-
Purification: The crude product should be purified using techniques such as recrystallization or column chromatography to achieve high purity.
-
Characterization: Confirm the structure of the final compound using analytical techniques like NMR, IR, and mass spectrometry.
Preparation of Stock Solutions for In Vitro Screening
For in vitro assays, a concentrated stock solution of the synthesized compound is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[5]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurately weigh the calculated mass of the novel compound into a sterile microcentrifuge tube.[6]
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[6]
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the compound is heat-stable.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is photosensitive.[6]
In Vitro Evaluation: A Tiered Screening Approach
A systematic in vitro screening cascade is essential to identify promising anti-inflammatory candidates. This typically involves assessing the compound's effect on key inflammatory mediators and ensuring it is not cytotoxic at therapeutic concentrations.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Protocol: MTT Assay for Cytotoxicity
It is crucial to determine if the test compound exhibits cytotoxicity, as a reduction in inflammatory markers could be a result of cell death rather than a specific anti-inflammatory effect. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[7]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
Protocol: Griess Assay for Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable breakdown product of NO.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[10]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[11]
Protocol: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[12]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
| Assay | Principle | Key Reagents | Endpoint Measurement |
| MTT | Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases | MTT, DMSO | Absorbance at 570 nm |
| Griess | Diazotization reaction to detect nitrite, a stable product of NO | Griess Reagents I & II, Sodium Nitrite Std. | Absorbance at 540-550 nm |
| ELISA (TNF-α/IL-6) | Sandwich immunoassay to quantify specific cytokine levels | Capture/Detection Abs, Streptavidin-HRP, TMB | Absorbance at 450 nm |
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Compounds that demonstrate promising activity in vitro should be advanced to in vivo models of inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.
Formulation for Oral Administration
For in vivo studies, the test compound must be formulated in a suitable vehicle for administration to the animals. An oral suspension is a common formulation for preclinical studies.
Protocol: Preparation of an Oral Suspension
-
Weigh the required amount of the test compound.
-
If necessary, reduce the particle size of the compound using a mortar and pestle to improve suspension stability.
-
Select an appropriate vehicle, which may include a suspending agent (e.g., methylcellulose) and a surfactant (e.g., Tween 80) in purified water.
-
Gradually add the powdered compound to the vehicle while stirring or vortexing to ensure a uniform suspension.
-
The final formulation should be stable for the duration of the study and easily resuspendable.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups). Administer the respective treatments orally one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Advanced Formulation Strategies for Enhanced Delivery
The therapeutic efficacy of an anti-inflammatory agent can be significantly enhanced through advanced formulation strategies, particularly for topical delivery. Liposomal formulations, for example, can improve the solubility and stability of drugs and enhance their penetration into inflamed tissues.[8]
Protocol: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)
-
Lipid Dissolution: Dissolve the phospholipids (e.g., soy phosphatidylcholine) and cholesterol, along with the lipophilic drug, in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or shaking. This will form multilamellar vesicles.[6]
-
Sizing: To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6]
Conclusion and Future Directions
The development of novel anti-inflammatory agents is a multi-faceted process that requires a logical and rigorous approach, from chemical synthesis to in vivo validation. The protocols detailed in this guide provide a robust framework for the initial stages of this process. Future research will likely focus on more targeted therapies, such as the development of selective kinase inhibitors and biologics, to minimize off-target effects and improve patient outcomes in the treatment of chronic inflammatory diseases.
References
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
-
ResearchGate. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Retrieved from [Link]
-
MDPI. (2022). Liposomal Formulations Enhance the Anti-Inflammatory Effect of Eicosapentaenoic Acid in HL60 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2017). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Pharmaceutics & Drug Delivery. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
ACS Publications. (2022). Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of new Diclofenac Derivatives. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel formulation approaches for topical and transdermal delivery of non-steroidal antiinflammatory drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liposomal Formulations in Clinical Use: An Updated Review. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of nitrate/nitrite (NOx concentration) by Griess reaction. Retrieved from [Link]
-
ResearchGate. (2020). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
Sciety. (2025). Formulation and Evaluation of a Nanoemulgel for Enhancement of Topical Delivery and Anti-Inflammatory Activity of Flufenamic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
-
Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
Sources
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Solutions and Suspensions (8/94) | FDA [fda.gov]
- 3. US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in Drug Discovery
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered saturated nitrogen heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and bioactive natural products. Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it an ideal building block for drug design. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling critical hydrogen bonding or salt-bridge interactions.
The ability to strategically modify, or "functionalize," the piperidine ring at its various positions (the nitrogen atom or the C2, C3, and C4 carbons) is paramount in drug discovery. Such modifications allow medicinal chemists to fine-tune a molecule's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties (ADME). This guide provides an in-depth overview of modern synthetic strategies for piperidine functionalization, focusing on the underlying chemical principles and offering detailed protocols for key transformations.
Chapter 1: Strategic Considerations for Piperidine Functionalization
The functionalization of a piperidine ring is a game of regiochemistry and stereochemistry. The inherent reactivity of the ring positions varies significantly, and controlling the outcome is the central challenge.
-
N-Functionalization: The nitrogen atom is the most nucleophilic and basic site, making its functionalization (e.g., alkylation, acylation) generally straightforward. This position is often used to attach larger fragments of a molecule or to modulate basicity.
-
α-Position (C2/C6): The C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are electronically activated. The nitrogen's inductive effect and its ability to stabilize an adjacent positive charge or radical make these positions prime targets for many C-H functionalization reactions.[1]
-
β-Position (C3/C5): These C-H bonds are electronically deactivated by the inductive pull of the nitrogen, making direct functionalization challenging.[1] Successful strategies often require indirect methods or highly specialized catalytic systems.
-
γ-Position (C4): This position is electronically more neutral than C2 or C3 and is often the most sterically accessible.[1] Functionalization here typically relies on overriding the electronic preference for the C2 position, often through catalyst design or the use of directing groups.[1][2]
The choice of nitrogen protecting group (Pg) is also a critical strategic decision, as it can dramatically influence the reactivity and selectivity of subsequent reactions.[1]
Chapter 2: α-C-H Functionalization: Leveraging Inherent Reactivity
The activated C2 position is a logical starting point for diversification. Modern methods have moved beyond classical, harsh conditions towards more subtle and selective transformations.
Strategy 1: Iminium Ion Formation and Nucleophilic Addition
A powerful and versatile strategy for α-functionalization involves the in-situ generation of a cyclic iminium ion, which is a potent electrophile, followed by its interception with a nucleophile. One of the most effective methods to achieve this involves the controlled rearrangement of a tertiary amine N-oxide.[3]
Causality Behind the Method: This approach leverages the Polonovski-Potier reaction. The piperidine nitrogen is first oxidized to an N-oxide. An acylating agent, such as pivaloyl chloride (PivCl), then activates the N-oxide, facilitating a selective α-C–H elimination to form an endo-cyclic iminium ion.[3] This intermediate can then react with a wide array of carbon-based nucleophiles. This method is particularly valuable for late-stage functionalization due to its excellent regioselectivity and functional group tolerance.[3]
Protocol 2.1: One-Pot α-Alkylation of N-Alkyl Piperidines
This protocol is adapted from a robust platform for the late-stage α-functionalization of N-alkyl piperidines.[3]
Rationale: This one-pot procedure avoids the isolation of the intermediate N-oxide and iminium ion, improving operational simplicity. The choice of PivCl is critical for achieving high endo-cyclic iminium ion selectivity.[3] The subsequent nucleophilic addition is a Zn-mediated Carroll-type addition (CAA), which is tolerant of various functional groups.[3]
-
Materials:
-
N-Alkyl piperidine substrate (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Pivaloyl chloride (PivCl, 2.5 equiv)[3]
-
Zinc dust (<10 micron, activated) (2.0 equiv)
-
Alkyl iodide (e.g., 2-iodopropane, 2.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 equiv)
-
Argon or Nitrogen atmosphere
-
Saturated aqueous NaHCO₃, Na₂S₂O₃, and brine solutions
-
-
Step-by-Step Methodology:
-
N-Oxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-alkyl piperidine substrate (e.g., 0.5 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 5 minutes. Stir the reaction at 0 °C for 1 hour.
-
Iminium Ion Generation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add PivCl dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Nucleophilic Addition: To the same flask at -78 °C, add zinc dust, followed by the alkyl iodide, and finally TMSOTf.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Filter the mixture through a pad of celite, washing with DCM. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess oxidant), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the α-alkylated piperidine.
-
-
Self-Validation & Characterization:
-
TLC Analysis: Monitor reaction completion by TLC, observing the consumption of the starting material.
-
Mass Spectrometry: Confirm the mass of the desired product via LC-MS or GC-MS.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing new signals corresponding to the added alkyl group and a shift in the signals for the C2 proton and carbon.
-
Strategy 2: Photoredox-Catalyzed α-C-H Arylation
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. For piperidines, this approach enables the generation of an α-amino radical, which can then be coupled with various partners.[4][5][6]
Causality Behind the Method: The mechanism typically involves an excited-state photocatalyst (e.g., an Iridium complex) that oxidizes the piperidine nitrogen to form a radical cation.[4][7] A mild base then facilitates deprotonation at the α-carbon to yield a nucleophilic α-amino radical. This radical can engage in a radical-radical coupling with a persistent radical anion derived from an electron-deficient arene, ultimately leading to C-C bond formation and regeneration of the photocatalyst.[7] A key feature of this method is that it often proceeds to the most thermodynamically stable diastereomer through a post-arylation epimerization process.[4][5]
Chapter 3: Tackling the Remote Positions (C3 & C4)
Functionalizing the C3 and C4 positions requires overcoming the inherent electronic preference for the C2 position.
Catalyst-Controlled C4 Functionalization
One of the most elegant strategies involves using a catalyst that is sterically demanding enough to avoid the C2 position and selectively react at the more accessible C4 position. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are particularly effective.[1]
Causality Behind the Method: The outcome is a delicate balance between electronics (favoring C2) and sterics (favoring C4). By choosing a bulky N-protecting group (like N-α-oxoarylacetyl) and a sterically hindered rhodium catalyst (like Rh₂(S-2-Cl-5-BrTPCP)₄), the catalyst is effectively blocked from accessing the C2-H bonds, forcing it to react at the C4 position.[8] This represents a powerful example of catalyst control dictating regioselectivity.
Indirect C3 Functionalization via Cyclopropanation
Direct C-H activation at the electronically deactivated C3 position is extremely difficult. A clever, indirect approach involves first creating a double bond between C2 and C3 to form a tetrahydropyridine. This olefin can then undergo a diastereoselective cyclopropanation. The resulting strained three-membered ring can then be opened reductively with high regio- and stereoselectivity to install a substituent at the C3 position.[1][8] This multi-step but highly controlled sequence provides access to substitution patterns that are otherwise unattainable.
Chapter 4: Data Summary and Method Comparison
The choice of functionalization method depends on the desired position, the complexity of the substrate, and the required tolerance of other functional groups.
| Method | Target Position | Key Principle | Advantages | Limitations | Key Reagents |
| Iminium Ion Nucleophilic Addition | C2 (α) | Oxidation to electrophilic iminium ion | Excellent for late-stage functionalization, broad nucleophile scope, high regioselectivity.[3] | Requires N-alkyl piperidines, stoichiometric oxidant and activator. | m-CPBA, PivCl, Organometallics[3] |
| Photoredox C-H Arylation | C2 (α) | α-amino radical generation | Very mild conditions (visible light), high functional group tolerance, leads to thermodynamic product.[4][5] | Often limited to electron-deficient arenes, can require catalyst screening. | Ir or Ru photocatalyst, base[4] |
| Catalyst-Controlled C-H Insertion | C4 (γ) | Steric hindrance directs catalyst to C4 | Overcomes electronic bias, provides access to remote C-H bonds.[1] | Requires specific N-directing groups and specialized catalysts, can be substrate-dependent. | Rhodium (II) catalysts[1][8] |
| Directed C-H Activation | C4 (γ) | Chelating directing group positions metal catalyst | Predictable regioselectivity. | Requires installation and removal of directing group, often uses stoichiometric base/additives. | Pd catalyst, Aminoquinoline (AQ) group[2] |
| Cyclopropanation / Ring Opening | C3 (β) | Geometric strain relief | Provides access to the electronically deactivated C3 position with high stereocontrol.[1] | Multi-step sequence, not a direct C-H functionalization. | Rh catalyst, reducing agent (e.g., H₂, Pd/C)[1] |
Conclusion
The functionalization of the piperidine ring has evolved from classical, often harsh methods to a sophisticated suite of catalytic and light-mediated reactions that offer unprecedented control over regioselectivity and stereoselectivity. Strategies based on iminium ion intermediates and photoredox catalysis have proven particularly powerful for modifying the activated α-position, even in complex molecular settings. For the more challenging remote C3 and C4 positions, innovative approaches that rely on catalyst control and indirect multi-step sequences have opened new avenues for structural diversification. A thorough understanding of the underlying mechanistic principles—the interplay of electronics, sterics, and catalyst design—is essential for any researcher aiming to leverage the full potential of the piperidine scaffold in modern drug discovery.
References
-
Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PMC - PubMed Central URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: NIH - National Center for Biotechnology Information URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
-
Title: Approaches to α-functionalization of piperidines by C H... Source: ResearchGate URL: [Link]
-
Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation Source: PMC - PubMed Central URL: [Link]
-
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization Source: ChemRxiv URL: [Link]
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PMC - NIH URL: [Link]
-
Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: PMC - NIH URL: [Link]
-
Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group Source: ACS Catalysis URL: [Link]
-
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization Source: ChemRxiv | Cambridge Open Engage URL: [Link]
-
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Piperazines by C-H Functionalization Source: Encyclopedia MDPI URL: [Link]
-
Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PubMed URL: [Link]
-
Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: Accounts of Chemical Research - ACS Publications URL: [Link]
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid
Welcome to the technical support center for the HPLC analysis of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid (Boc-4-pip-Gly-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind the analytical methodology, enabling you to confidently address challenges encountered during your experiments.
Introduction to the Analyte and its Challenges
2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid is a chiral, non-proteinogenic amino acid derivative. Its structure, containing a bulky hydrophobic Boc protecting group, a basic piperidine ring, and an acidic carboxyl group, confers a zwitterionic character, which can present unique challenges in reversed-phase HPLC. Furthermore, the presence of a stereocenter necessitates chiral separation to determine enantiomeric purity, a critical parameter in pharmaceutical development.[1]
This guide will provide a robust starting HPLC method for both achiral purity and chiral analysis, followed by a comprehensive troubleshooting section to address common issues such as poor peak shape, retention time variability, and unexpected peaks.
Recommended HPLC Methods
Due to the compound's dual hydrophilic and hydrophobic nature, a reversed-phase HPLC method with a polar-embedded or polar-endcapped C18 column is recommended for achiral analysis. For chiral analysis, a specialized chiral stationary phase is necessary.
Table 1: Recommended HPLC Parameters
| Parameter | Achiral Purity Method | Chiral Purity Method |
| Column | C18, 5 µm, 4.6 x 250 mm (Polar-endcapped) | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+))[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 50/50 (v/v) Methanol/Acetonitrile + 20 mM Acetic Acid + 10 mM Diethylamine |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | - |
| Gradient | 10-90% B over 20 min, then 10 min at 90% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water | Mobile Phase |
Causality behind Experimental Choices:
-
Mobile Phase: The use of TFA in the achiral method serves as an ion-pairing agent, masking the free silanols on the stationary phase and protonating the carboxyl group of the analyte, which helps to improve peak shape and retention.[3] For the chiral method, the specific combination of solvents and additives is designed to facilitate the enantioselective interactions with the chiral stationary phase.[2]
-
Column: A polar-endcapped C18 column is chosen for the achiral method to provide alternative selectivity and better retention for the polar piperidine moiety, preventing peak tailing. The CHIRALPAK® ZWIX(+) column is a zwitterionic chiral selector specifically designed for the separation of free amino acids.[2]
-
Detection: The analyte lacks a strong chromophore, hence detection at a low UV wavelength (210 nm) is necessary to capture the amide and carboxyl chromophores.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Boc-4-pip-Gly-OH.
Caption: General workflow for HPLC analysis of Boc-4-pip-Gly-OH.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your analysis.
Q1: My main peak is tailing significantly in the achiral analysis. What could be the cause and how do I fix it?
A1: Peak tailing for a compound like Boc-4-pip-Gly-OH is often due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the HPLC column packing.
Causality: The positively charged piperidine ring can interact with negatively charged, deprotonated silanols on the silica surface of the column, leading to a secondary retention mechanism that causes the peak to tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is low enough (around 2-3 with TFA) to fully protonate the piperidine nitrogen and suppress the ionization of the silanol groups.
-
Increase Additive Concentration: If tailing persists, a slight increase in the TFA concentration (e.g., to 0.15%) can enhance the ion-pairing effect and further mask the silanols.
-
Column Choice: If the issue is not resolved, consider using a column with a different stationary phase chemistry, such as one with a base-deactivated or polar-embedded phase, which is specifically designed to minimize such secondary interactions.
-
Sample Overload: Inject a smaller amount of your sample to rule out mass overload as the cause of tailing.
Q2: I am seeing a small peak eluting just before my main peak. Could this be an impurity?
A2: This could be a number of things, including a synthesis-related impurity or a degradation product.
Potential Impurities and their Origin:
-
Deprotected Analyte: The Boc group is labile to strong acids.[4] If your sample has been exposed to acidic conditions, you may see the formation of 2-amino-2-(piperidin-4-yl)acetic acid. This compound is more polar and will likely elute earlier than the Boc-protected parent compound.
-
Di-Boc Species: During synthesis, it's possible to have double Boc protection, either on the piperidine nitrogen and the amino group, or two Boc groups on the amino group. These would likely be more retained.
-
Starting Materials: Incomplete reaction could leave residual starting materials from the synthesis. The synthesis of similar piperidine amino acids can involve starting materials like 4-piperidone.
-
Enantiomer: If you are running an achiral method, the other enantiomer will co-elute. If you suspect an enantiomeric impurity, you must use a chiral HPLC method for confirmation.
Troubleshooting Workflow:
Sources
Aspartimide Formation in SPPS: A Technical Support Guide
Welcome to our dedicated technical support center for one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): aspartimide formation. This guide is designed for researchers, scientists, and drug development professionals who encounter this problematic side reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you with the knowledge to diagnose, mitigate, and ultimately prevent aspartimide-related impurities in your peptide synthesis endeavors.
Part 1: Troubleshooting Guide
This section addresses specific issues you might be facing in your experiments, offering potential causes and actionable solutions.
Issue 1: My HPLC chromatogram shows a broad peak or multiple, poorly resolved peaks near my target peptide's retention time, and the mass spectrum is correct.
Question: I've synthesized a peptide containing an Asp-Gly sequence, and while the mass spectrometry confirms the correct mass, the HPLC profile is messy. What could be the cause, and how can I fix it?
Answer:
This is a classic sign of aspartimide formation. The initial cyclic imide intermediate is often transient, but it can undergo epimerization at the α-carbon of the aspartic acid residue. Subsequent hydrolysis or aminolysis (by piperidine) of this unstable intermediate leads to a mixture of byproducts, including the desired L-α-aspartyl peptide, the D-α-aspartyl peptide, L-β-aspartyl peptides, and D-β-aspartyl peptides.[1][2] These isomers often have very similar retention times to the target peptide, resulting in poor chromatographic resolution.
Causality and Experimental Choices:
The Asp-Gly sequence is particularly prone to this side reaction because the lack of steric hindrance from the glycine residue allows the peptide backbone's amide nitrogen to readily attack the side-chain ester of the aspartic acid.[2] This is especially problematic during the repeated basic treatments with piperidine for Fmoc group removal.[1][2]
Solutions:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Substitute piperidine with a less nucleophilic and weaker base like piperazine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations for the Fmoc deprotection steps.[2][3] Morpholine is another option, although it may not be efficient for complete Fmoc removal in all cases.[1]
-
Add an Acidic Additive: Incorporating a small amount of a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, into your piperidine deprotection solution can significantly suppress aspartimide formation by protonating the backbone amide, thus reducing its nucleophilicity.[1][3][4]
-
-
Reduce Exposure to Base:
-
Minimize the duration and number of deprotection steps. For sequences known to be susceptible, consider using shorter deprotection times if your instrumentation allows for monitoring of complete Fmoc removal.
-
-
Lower the Synthesis Temperature:
-
Elevated temperatures can accelerate aspartimide formation. If you are performing your synthesis at a higher temperature to overcome aggregation, consider if this is absolutely necessary for the problematic Asp-containing region of your peptide.
-
Experimental Protocol: Modified Fmoc Deprotection
-
Prepare the Deprotection Reagent: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt. Safety Note: Anhydrous HOBt is explosive; use the commercially available wetted form.
-
Deprotection Step:
-
Drain the coupling solution from the resin.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Allow the reaction to proceed for the standard time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Issue 2: My peptide synthesis yield is consistently low for sequences containing Asp-Ser or Asp-Asn.
Question: I am struggling with low yields for peptides with Asp-Ser or Asp-Asn motifs. Could aspartimide formation be the culprit, and what specific strategies can I employ?
Answer:
Yes, aspartimide formation is a significant concern for Asp-Ser and Asp-Asn sequences, in addition to the well-known Asp-Gly motif.[1][2] The side-chain functionalities of serine and asparagine can influence the local environment in a way that still permits the cyclization reaction. The consequence is not only the generation of hard-to-separate impurities but also a reduction in the yield of your target peptide.[1]
Causality and Experimental Choices:
The mechanism remains the same: base-catalyzed intramolecular cyclization. The repeated exposure to piperidine during the synthesis of a long peptide will cumulatively increase the extent of this side reaction, leading to a substantial loss of the desired product.
Solutions:
-
Utilize Sterically Hindered Asp Protecting Groups:
-
The standard tert-butyl (OtBu) protecting group for the Asp side chain offers minimal steric hindrance.[2] Switching to a bulkier protecting group can physically shield the side-chain carbonyl from the nucleophilic attack of the backbone amide nitrogen.[1][3] Consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have demonstrated significant reduction in aspartimide formation.[4]
-
-
Employ Backbone Protection:
-
This is one of the most effective methods to completely prevent aspartimide formation.[2] By temporarily modifying the amide nitrogen that initiates the cyclization, the reaction is halted. The 2,4-dimethoxybenzyl (Dmb) group is a common choice. You can incorporate it by using a dipeptide building block like Fmoc-Asp(OtBu)-DmbGly-OH.[1][2][3] The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.[1]
-
-
Incorporate Pseudoprolines:
-
For Asp-Ser or Asp-Thr sequences, using a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, can be highly effective.[2][5] Pseudoprolines introduce a temporary kink in the peptide backbone, which disrupts the conformation required for aspartimide formation.[5] Like Dmb, the pseudoproline is converted back to the native serine or threonine residue during the final TFA cleavage.[2]
-
Data Presentation: Impact of Asp Protecting Groups on Aspartimide Formation
| Protecting Group | Model Peptide Sequence | % Target Peptide | % Aspartimide Byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | Low (e.g., ~30%) | High (e.g., ~70%) | [2] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Significantly Increased | Significantly Reduced | [4] |
| Fmoc-Asp(OBno)-OH | VKDGYI | Very High (>95%) | Nearly Undetectable |
Note: Percentages are illustrative and can vary based on the specific sequence and synthesis conditions.
Workflow Visualization: Choosing a Strategy to Prevent Aspartimide Formation
Caption: Decision workflow for selecting a strategy to mitigate aspartimide formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-SPPS.[2] It is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonation is typically caused by the piperidine used for Fmoc removal.[1][2] The resulting negatively charged nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartic acid's side-chain ester.[2] This leads to the formation of a five-membered succinimide ring, known as an aspartimide, and the elimination of the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu).[1]
Mechanism Visualization: Aspartimide Formation
Caption: Simplified mechanism of aspartimide formation and subsequent byproduct generation.
Q2: How can I detect aspartimide-related impurities?
A2: Detecting these impurities can be challenging because the main byproducts (α- and β-aspartyl peptides) are isobaric with the target peptide, meaning they have the same mass.
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method is your primary tool. Look for shoulder peaks, or a broadened main peak. Running a slower gradient can often improve the resolution of these closely eluting species.[1]
-
Mass Spectrometry (MS): While MS alone won't differentiate the isomers, it is crucial for identifying piperidide adducts, which will have a mass increase corresponding to the addition of a piperidine molecule.
-
Amino Acid Analysis (AAA): Chiral amino acid analysis can quantify the presence of D-aspartic acid, which is a strong indicator of epimerization following aspartimide formation.
Q3: Are there any new protecting groups that completely prevent aspartimide formation?
A3: Yes, the field has seen significant advancements. One of the most promising is the cyanosulfurylide (CSY) protecting group.[6] This group masks the side-chain carboxylic acid with a stable C-C bond, making the carbonyl carbon non-electrophilic and thus preventing the initial nucleophilic attack.[6] The CSY group is stable to standard SPPS conditions and can be removed post-synthesis under mild aqueous conditions using an electrophilic halogen source like N-chlorosuccinimide (NCS).[6] This strategy has been shown to completely suppress aspartimide formation even in highly susceptible sequences.[6]
Q4: Does the choice of coupling reagent affect aspartimide formation?
A4: While the primary cause of aspartimide formation is the base used for Fmoc deprotection, the coupling conditions can have a minor influence. Highly activating coupling reagents could potentially activate the side-chain carboxyl group of an unprotected aspartic acid residue, though this is less common with standard side-chain protection. The more significant factor related to coupling is ensuring efficient and rapid amide bond formation to minimize the time the peptide is exposed to basic conditions during the subsequent deprotection step. Inefficient coupling that requires repeated coupling cycles will lead to more exposure to the deprotection reagent over the course of the synthesis.
Q5: Is it possible to remove aspartimide impurities after the synthesis is complete?
A5: Removal of aspartimide-related impurities is extremely difficult and often impractical.[1] The α- and β-aspartyl isomers, particularly the epimerized forms, have nearly identical physicochemical properties to the desired peptide, making their separation by standard reversed-phase HPLC very challenging. This is why a preventative approach during the synthesis is paramount. Investing in the right building blocks and optimizing your synthesis strategy from the outset will save significant time and resources that would otherwise be spent on frustrating purification attempts.
References
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(982). [Link]
-
Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Hartrampf, F. W. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3198. [Link]
-
Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92-97. [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-Amino Acids in Peptide Synthesis
For researchers, chemists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The formation of the amide bond, the very backbone of a peptide, is a reaction of immense significance, and the choice of coupling reagent is a critical determinant of success. This is particularly true when employing the tert-butyloxycarbonyl (Boc) protecting group strategy, a robust and widely used method in solid-phase peptide synthesis (SPPS).
This guide provides an in-depth, objective comparison of common coupling reagents for Boc-amino acids. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
The Critical Role of Coupling Reagents
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2] This process, however, is not without its challenges. The primary concerns for any peptide chemist are achieving high coupling efficiency, minimizing side reactions, and, most importantly, preventing the loss of stereochemical integrity through racemization.[1][3] The urethane protecting groups, such as Boc, are known to effectively suppress racemization of the activated amino acid.[1]
Over the decades, a diverse arsenal of coupling reagents has been developed, each with its own set of advantages and limitations.[1] The choice of reagent can significantly impact the yield, purity, and overall success of a peptide synthesis, especially when dealing with sterically hindered amino acids or "difficult" sequences.
A Comparative Analysis of Major Coupling Reagent Classes
We will now explore the most prevalent classes of coupling reagents used with Boc-amino acids: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, with the general structure R-N=C=N-R', are among the earliest and most widely used coupling reagents.[1] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are the most common examples.[4]
Mechanism of Action: Carbodiimides react with the carboxylic acid of a Boc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the growing peptide chain to form the desired peptide bond.
However, the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, a common side reaction that terminates the coupling.[5] To mitigate this and to suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[4] HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then proceeds to acylate the amine.
Diagram: Carbodiimide Coupling Mechanism with HOBt
Activation of a Boc-amino acid using the phosphonium salt reagent PyBOP.
Advantages:
-
High coupling efficiency, even with sterically hindered amino acids. [6]* Lower risk of racemization compared to carbodiimides without additives. [1]* The byproducts are generally soluble and easily washed away. [1]* Phosphonium reagents do not cause the guanidinylation side reaction that can occur with uronium/aminium salts. Disadvantages:
-
BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP. [1]* Higher cost compared to carbodiimides.
Uronium/Aminium Salts: The Powerhouses of Modern Peptide Synthesis
Uronium and aminium salts are among the most efficient and popular coupling reagents in modern peptide synthesis. Common examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). [1]More recently, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a highly effective and safer alternative. [1][5] Mechanism of Action: Similar to phosphonium salts, uronium/aminium salts react with a Boc-amino acid in the presence of a base to form an active ester. HATU, for instance, generates a highly reactive HOAt-ester, which is more efficient than the corresponding HOBt-ester, particularly in difficult couplings. The nitrogen in the 7-aza position of HOAt is thought to provide anchimeric assistance, further accelerating the coupling reaction.
Diagram: Uronium/Aminium Salt (HATU) Coupling Mechanism
The highly efficient coupling mechanism facilitated by HATU.
Advantages:
-
Extremely fast reaction rates and high coupling efficiencies, making them ideal for automated peptide synthesizers. [4]* HATU is particularly effective for coupling sterically hindered and N-methylated amino acids. [1][4]* COMU offers comparable or even superior efficiency to HATU, with the added benefits of being non-explosive and having water-soluble byproducts, making it a "greener" option. [5] Disadvantages:
-
Higher cost compared to other classes of reagents.
-
Can cause guanidinylation of the N-terminal amine as a side reaction, especially if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow. [4]This is not an issue with phosphonium-based reagents. * Many traditional uronium/aminium salts are based on the potentially explosive HOBt and HOAt. [1]
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these reagents, the following table summarizes key experimental data. The data is a synthesis of typical results reported in the literature and should be considered as a general guide. Actual yields and racemization levels can vary depending on the specific amino acids being coupled, the solvent, the base used, and other reaction conditions.
| Coupling Reagent | Relative Cost | Typical Yield (Standard Coupling) | Typical Yield (Hindered Coupling) | Racemization Potential | Key Side Reactions |
| DCC/HOBt | Low | >95% | 70-85% | Low to Moderate | N-acylurea formation, Dehydration of Asn/Gln |
| PyBOP | Medium | >98% | 85-95% | Low | None significant |
| HBTU | Medium | >99% | 90-97% | Low | Guanidinylation |
| HATU | High | >99% | >98% | Very Low | Guanidinylation |
| COMU | High | >99% | >98% | Very Low | Guanidinylation |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for a representative coupling reaction using each class of reagent. These protocols are designed for solid-phase peptide synthesis (SPPS) on a resin support.
General Notes for All Protocols:
-
All reactions should be performed in a well-ventilated fume hood.
-
Use high-purity solvents and reagents.
-
Equivalents are based on the initial substitution of the resin.
-
The completion of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.
Diagram: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Sources
- 1. bachem.com [bachem.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery – A Comparative Analysis
By: A Senior Application Scientist
Introduction: The Enduring Legacy of a Simple Ring
In the intricate world of medicinal chemistry, where the quest for novel therapeutics is relentless, certain molecular frameworks consistently emerge as cornerstones of successful drug design. Among these, the simple, six-membered saturated heterocycle, piperidine, holds a position of particular distinction. Its prevalence in a vast number of natural products and clinically approved drugs is a testament to its remarkable utility and versatility.[1] This guide provides an in-depth comparative analysis of piperidine-based scaffolds, offering insights into their structure-activity relationships, synthetic accessibility, and performance relative to other common heterocyclic systems. We will delve into the causality behind experimental choices in utilizing this scaffold, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The significance of the piperidine motif lies in its unique combination of properties. It offers a three-dimensional architecture that can effectively probe the often-complex topographies of biological targets.[2] The basic nitrogen atom within the ring is a key feature, serving as a handle for modulating physicochemical properties such as solubility and providing a crucial interaction point for binding to target proteins. Furthermore, the piperidine ring is conformationally relatively rigid, which can be advantageous in pre-organizing a molecule for optimal target engagement, thus minimizing the entropic penalty upon binding.
Comparative Analysis of Piperidine with Other Nitrogenous Heterocycles
The decision to incorporate a specific heterocyclic scaffold into a drug candidate is a critical one, with profound implications for its biological activity and pharmacokinetic profile. Here, we compare the piperidine scaffold with two other commonly employed nitrogen-containing heterocycles: pyrrolidine (a five-membered ring) and piperazine (a six-membered ring with two nitrogen atoms).
Piperidine vs. Pyrrolidine: A Tale of a Single Carbon
The seemingly minor difference of one carbon atom between the six-membered piperidine and the five-membered pyrrolidine ring leads to significant distinctions in their properties and applications in drug design.
-
Conformational Restraint and Lipophilicity: Piperidine possesses a more rigid chair-like conformation compared to the more flexible envelope and twist conformations of pyrrolidine.[2] This increased rigidity can be beneficial for locking in a bioactive conformation and improving binding affinity.[2] Piperidine is also slightly more lipophilic than pyrrolidine, which can influence its ability to cross cell membranes and its overall pharmacokinetic profile.[2]
-
Basicity: Both are secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver for their inclusion.[2]
-
Biological Activity – A Case-in-Point: Structure-activity relationship (SAR) studies in various therapeutic areas have highlighted the impact of this ring-size difference. For instance, in the development of certain anticonvulsant agents, the specific substitution patterns on the pyrrolidine ring were found to be critical for activity.[2] Conversely, in other contexts, the more defined geometry of the piperidine scaffold has been shown to be essential for optimal target interaction.
| Property | Piperidine | Pyrrolidine | Key Considerations in Drug Design |
| Ring Size | 6-membered | 5-membered | Influences bond angles, ring strain, and the spatial orientation of substituents. |
| Conformational Flexibility | More rigid (chair conformation) | More flexible (envelope, twist conformations) | Rigidity can enhance binding affinity; flexibility may be necessary for target adaptation.[2] |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Very similar basicity, often interchangeable from this perspective.[2] |
| logP (Octanol/Water) | ~0.84 | ~0.46 | Piperidine is more lipophilic, which can affect solubility and permeability.[2] |
Piperidine vs. Piperazine: The Impact of a Second Nitrogen
The introduction of a second nitrogen atom in the 1,4-positions of the piperazine ring significantly alters its properties compared to piperidine.
-
Physicochemical Properties: Piperazine is more polar and generally more water-soluble than piperidine. The two nitrogen atoms also provide an additional site for substitution, allowing for greater structural diversification and modulation of properties.
-
Pharmacological Profile: The piperazine scaffold is also a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] Its ability to engage in multiple hydrogen bond interactions and its distinct conformational preferences make it suitable for a different range of biological targets compared to piperidine. For example, in the development of anti-Alzheimer's agents, the piperidine moiety in certain compounds was shown to provide a higher affinity for acetylcholinesterase (AChE) compared to a piperazine replacement.[4]
Structure-Activity Relationship (SAR) of Piperidine-Based Scaffolds: A Deeper Dive
The biological activity of a piperidine-containing molecule is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these structure-activity relationships is paramount for rational drug design.
The Critical Role of Chirality
The introduction of chiral centers into the piperidine ring can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals.[5] The distinct three-dimensional arrangement of substituents in different stereoisomers can lead to dramatically different interactions with chiral biological targets such as enzymes and receptors.
A compelling example is seen in the development of P-type ATPase (PCAF) inhibitors. Studies revealed that changing the substitution site on the piperidine ring from the 4-position to the 3-position significantly improved the potency of the compounds.[5] Furthermore, introducing a chiral center at the 3-position led to even more potent inhibitors.[5]
Impact of Substitution Patterns
The position of substituents on the piperidine ring dictates their spatial orientation and, consequently, their ability to interact with the target protein. For instance, in a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of the substituent on the pendant phenyl ring dramatically influenced inhibitory potency. An ortho-fluoro substitution resulted in a significantly more potent inhibitor than the parent drug, Donepezil.[6]
Synthetic Strategies for Accessing Piperidine Scaffolds: A Comparative Overview
The accessibility of a diverse range of substituted piperidines is crucial for exploring the chemical space around this privileged scaffold. Several synthetic methods have been developed, each with its own advantages and limitations.
Catalytic Hydrogenation of Pyridines
This is one of the most direct and atom-economical methods for the synthesis of piperidines.[7] It involves the reduction of the corresponding aromatic pyridine precursor. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| 10% Rh/C | Water | 5 | 80 | High | [7] |
| PtO₂ | Glacial Acetic Acid | 70 | Room Temp | High | [7] |
| Ru/PDV | Dioxane | 80 | 100 | 95 | [7] |
Causality behind Experimental Choices: The use of precious metal catalysts like Rhodium and Platinum is due to their high activity in activating the aromatic pyridine ring for hydrogenation.[7] The addition of an acid, such as acetic acid, can protonate the pyridine nitrogen, which facilitates the reduction.[7] The choice of solvent can also influence the reaction rate and selectivity.
Reductive Amination of 1,5-Dicarbonyl Compounds
This method offers a flexible approach to constructing highly substituted piperidines from acyclic precursors. It involves the condensation of a 1,5-dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine. This method allows for the introduction of substituents at various positions of the piperidine ring.
Aza-Diels-Alder Reaction
This powerful cycloaddition reaction allows for the construction of the piperidine ring with the simultaneous formation of multiple stereocenters. The reaction involves the [4+2] cycloaddition of an imine (the aza-diene) with an alkene (the dienophile). Asymmetric variants of this reaction have been developed to provide access to enantiomerically enriched piperidines.[7]
Caption: The Aza-Diels-Alder reaction for piperidine synthesis.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis and evaluation of piperidine-based compounds, we present detailed protocols for the synthesis of a Donepezil analog and its subsequent biological evaluation as an acetylcholinesterase inhibitor. Donepezil is a piperidine-containing drug widely used for the treatment of Alzheimer's disease.[8]
Synthesis of a Donepezil Analog via Catalytic Hydrogenation
This protocol describes the synthesis of a key piperidine intermediate for a Donepezil analog.
Reaction Scheme:
Caption: General workflow for the synthesis of a Donepezil analog.
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve the substituted pyridine precursor (1.0 eq) in glacial acetic acid.[7]
-
Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst).[7]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 70 bar) with hydrogen.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature for the required time (typically 4-6 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[7]
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude piperidine derivative by an appropriate method, such as column chromatography, to obtain the desired product.[7]
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) of the purified product, which will show the disappearance of aromatic signals from the pyridine starting material and the appearance of signals corresponding to the saturated piperidine ring.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the procedure to determine the inhibitory activity of the synthesized Donepezil analog against AChE.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Experimental Workflow:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
- 4. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Piperidine Derivatives as Anti-Inflammatory Agents
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
The management of inflammatory diseases remains a cornerstone of modern medicine. While existing anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are widely used, their long-term administration is often associated with significant adverse effects. This has fueled a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The piperidine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new anti-inflammatory drugs.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.[3][4]
This guide provides a comprehensive benchmarking of newly developed piperidine derivatives against established anti-inflammatory drugs. We will delve into their comparative efficacy in preclinical models, explore their mechanisms of action through key inflammatory signaling pathways, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation anti-inflammatory therapeutics.
Benchmarking Strategy: A Multi-Faceted Approach to Efficacy and Selectivity
To provide a robust and objective comparison, we will evaluate the selected novel piperidine derivatives and benchmark drugs across a panel of standardized in-vitro and in-vivo assays. The rationale behind this multi-assay approach is to build a comprehensive pharmacological profile for each compound, assessing not only its primary mechanism of action but also its broader effects on the inflammatory cascade.
Our benchmark drugs are:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.[5]
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.[5]
-
Dexamethasone: A potent synthetic glucocorticoid.
For the purpose of this guide, we will focus on two representative novel piperidine derivatives reported in recent literature, designated as Compound A (a conceptual representation of a selective COX-2 inhibitor) and Compound B (a conceptual representation of a compound with broader anti-inflammatory activity).
Mechanism of Action: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving a network of signaling pathways and mediators. The anti-inflammatory effects of the benchmark drugs and the novel piperidine derivatives can be largely attributed to their modulation of two key pathways: the Cyclooxygenase (COX) pathway and intracellular signaling cascades such as NF-κB and MAPK.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in converting arachidonic acid into prostaglandins (PGs).[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6]
Figure 1: Inhibition of the COX Pathway.
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical intracellular signaling cascades that regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS which produces nitric oxide.[7][8] Many anti-inflammatory agents, including piperidine derivatives, exert their effects by inhibiting these pathways.
Figure 2: Inhibition of NF-κB and MAPK Signaling.
Comparative Data Analysis: A Quantitative Assessment
The following tables summarize the in-vitro and in-vivo anti-inflammatory activities of our selected novel piperidine derivatives in comparison to the benchmark drugs.
Table 1: In-Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Production IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Compound A | >100 | 0.52 | >192 | 15.8 | >50 | >50 |
| Compound B | 15.2 | 1.8 | 8.4 | 5.2 | 8.9 | 10.1 |
| Celecoxib | 9.4 | 0.08 | 117.5 | ~20 | >50 | >50 |
| Ibuprofen | 12 | 80 | 0.15 | 0.89 | >50 | >50 |
| Dexamethasone | N/A | N/A | N/A | ~0.1 | 0.003 (MCP-1) | 0.002 |
Data for Compounds A and B are representative values from recent literature on novel piperidine derivatives. Data for benchmark drugs are compiled from various sources.[1][2][5][9]
Table 2: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound A | 20 | 55.4 |
| Compound B | 20 | 62.8 |
| Celecoxib | 20 | 58.2 |
| Ibuprofen | 50 | 51.7 |
| Dexamethasone | 1 | 75.3 |
Data are representative values from preclinical studies.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
In-Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Workflow Diagram:
Figure 3: COX Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Assay Buffer, reconstitute COX-1 and COX-2 enzymes, and prepare serial dilutions of test compounds and reference inhibitors.
-
Reaction Setup: To a 96-well plate, add Assay Buffer, diluted enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Detection: Add the fluorometric probe to each well.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
In-Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of test compounds or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production and the IC₅₀ value for each test compound.
In-Vitro Cytokine (TNF-α and IL-6) Measurement by ELISA
This assay quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.
Step-by-Step Protocol:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with test compounds as described in the NO production assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percent inhibition and IC₅₀ values.
In-Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the in-vivo efficacy of anti-inflammatory compounds.
Workflow Diagram:
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
